3,5-Dibromopyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLXFGPVUZEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571455 | |
| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13958-91-3 | |
| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13958-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromopyridine-4-carboxylic acid
CAS Number: 13958-91-3
This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document collates available data on its chemical and physical properties, outlines relevant experimental protocols for related compounds, and illustrates its synthetic utility.
Chemical and Physical Properties
This compound is a pyridine derivative featuring bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 4 position.[1] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3,5-Dibromoisonicotinic acid, 3,5-Dibromo-4-pyridinecarboxylic acid[1] |
| CAS Number | 13958-91-3[2] |
| Molecular Formula | C₆H₃Br₂NO₂[2] |
| Molecular Weight | 280.90 g/mol [2] |
| SMILES | OC(=O)c1c(Br)cncc1Br[2] |
| InChI Key | LRKLXFGPVUZEDK-UHFFFAOYSA-N |
Physicochemical Data
A summary of the available physicochemical data is presented below. A notable discrepancy exists in the reported melting point values from different suppliers, which may be due to differences in purity or crystalline form.
| Property | Value | Source(s) |
| Melting Point | 218-223 °C | |
| 62-64 °C | [1] | |
| Boiling Point | 409.99 °C at 760 mmHg | [1] |
| Density | 2.202 g/cm³ | [1] |
| Flash Point | 201.755 °C | [1] |
| Form | Solid |
Spectroscopic Data
| Spectroscopy | Feature | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Pyridine protons (H-2, H-6) | δ 8.5-9.0 ppm (singlet or two distinct signals) |
| Carboxylic acid proton (-COOH) | δ 10-13 ppm (broad singlet) | |
| ¹³C NMR | Carbonyl carbon (-COOH) | δ 160-180 ppm |
| Brominated pyridine carbons (C-3, C-5) | δ 110-130 ppm | |
| Pyridine carbons (C-2, C-6) | δ 145-155 ppm | |
| Pyridine carbon (C-4) | δ 140-150 ppm | |
| FT-IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad)[3][4] |
| C=O stretch (carbonyl) | 1690-1760 cm⁻¹ (strong)[3] | |
| C-O stretch | 1210-1320 cm⁻¹[3] | |
| C=C, C=N stretches (aromatic ring) | 1400-1600 cm⁻¹ |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, protocols for the synthesis of its direct precursor, 3,5-dibromopyridine, and the transformation of related compounds are instructive.
Synthesis of 3,5-Dibromopyridine (Precursor)
This protocol describes the synthesis of the precursor 3,5-dibromopyridine from pyridine.[5]
Materials:
-
Pyridine
-
Concentrated sulfuric acid (98%)
-
Thionyl chloride
-
Bromine
-
Methanol
Procedure:
-
To a reaction vessel, add 100g of pyridine, 100g of concentrated sulfuric acid, and 300g of thionyl chloride.
-
Heat the mixture to reflux.
-
Under reflux, add 550g of bromine dropwise over a period of 10 hours.
-
Increase the temperature to 130°C and monitor the reaction for the cessation of red-brown gas evolution, indicating completion.
-
Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.
-
Collect the crude product. It can be purified by recrystallization from methanol to yield pure 3,5-dibromopyridine (reported yield ~82%).[5]
Synthesis of 3,5-Dibromo-4-iodopyridine from a Related Precursor
This protocol demonstrates a synthetic transformation of a related aminopyridine, which can inform potential routes from a carboxylated precursor. This involves a diazotization reaction followed by iodination.[6]
Materials:
-
3,5-Dibromo-4-aminopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Chloroform
-
Sodium hydroxide solution (10% and 5%)
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,5-dibromo-4-aminopyridine in 48% hydrobromic acid at 25°C in a three-necked flask.
-
Cool the flask in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining a temperature between 0-5°C.
-
After the addition is complete, continue stirring at this temperature for 1 hour.
-
Remove the ice-salt bath and stir the reaction mixture at room temperature overnight.
-
Pour the reaction solution into ice water and stir.
-
Neutralize the solution to pH 6.2 with 10% aqueous sodium hydroxide.
-
Extract the product with chloroform twice.
-
Combine the organic extracts and adjust the pH to 7.5 with 5% aqueous sodium hydroxide.
-
Wash the organic layer once with saturated saline, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain the crude product.
Synthetic Utility and Workflow
This compound is a valuable intermediate in organic synthesis, particularly for introducing a substituted pyridine moiety into larger molecules. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Stille), and the carboxylic acid group can be converted to esters, amides, or other functional groups.
The following diagram illustrates a logical workflow for the synthesis and application of this compound in a drug discovery context.
Caption: Synthetic workflow of this compound.
Biological Activity Context
While specific biological activities for this compound have been investigated, detailed public data is scarce.[1] However, the broader class of pyridine and quinoline carboxylic acid derivatives is known to exhibit a wide range of biological effects. For example, various substituted quinoline carboxylic acids have been designed and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, making it a target for anticancer and anti-inflammatory drugs.[7] The structural motifs present in this compound make it a candidate for incorporation into screening libraries for various therapeutic targets.
Safety Information
This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | |
| Hazard Codes (GHS) | H302, H315, H319, H334, H335 | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. | |
| Precautionary Codes | P261, P305 + P351 + P338, P342 + P311 | |
| Hazard Classifications | Acute Toxicity (Oral, Cat. 4), Eye Irritation (Cat. 2), Respiratory Sensitization (Cat. 1), Skin Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3) | |
| Storage Class | 11 - Combustible Solids |
References
- 1. Cas 13958-91-3,this compound | lookchem [lookchem.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3,5-Dibromopyridine-4-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 3,5-Dibromopyridine-4-carboxylic acid in common organic solvents. The table below summarizes the current availability of this information. Researchers requiring this data are encouraged to determine it experimentally using the protocols outlined in the subsequent sections.
| Organic Solvent | Solubility ( g/100 mL) at specified temperature |
| Methanol | Data Not Available |
| Ethanol | Data Not Available |
| Acetone | Data Not Available |
| Acetonitrile | Data Not Available |
| Dichloromethane | Data Not Available |
| Chloroform | Data Not Available |
| Ethyl Acetate | Data Not Available |
| Tetrahydrofuran (THF) | Data Not Available |
| Dimethylformamide (DMF) | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Data Not Available |
Experimental Protocols for Solubility Determination
The solubility of a solid compound in a solvent can be determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent. Two common and reliable methods are the Equilibrium Solubility Method and the Gravimetric Method.
Equilibrium Solubility Method
This method determines the concentration of a saturated solution of the compound at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[2]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.[3] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.[3]
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a sufficient period to reach equilibrium.[2] The time required to reach equilibrium can vary and may take from several hours to days; it is recommended to monitor the concentration over time until it becomes constant.[3][4]
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., a 0.22 µm syringe filter) to ensure no solid particles are present in the liquid phase.[2][3]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[2][3] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Gravimetric Method
The gravimetric method is a simpler, more direct method for determining solubility, relying on the mass of the dissolved solute.[5][6]
Methodology:
-
Saturation: A saturated solution of this compound is prepared in the chosen organic solvent at a specific temperature, ensuring there is an excess of undissolved solid.[5]
-
Filtration: A known volume of the saturated solution is carefully filtered to remove all undissolved solid.[5]
-
Solvent Evaporation: The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish.[5] The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature that does not cause decomposition of the solute).[5]
-
Drying and Weighing: The evaporating dish containing the solid residue is dried to a constant weight in an oven at an appropriate temperature.[5] After cooling to room temperature in a desiccator, the dish is weighed accurately.
-
Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the dried residue and the initial weight of the empty dish.[5] The solubility can then be calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the Equilibrium Solubility Method, a robust protocol for accurately determining the solubility of a compound.
Caption: Workflow for the Equilibrium Solubility Method.
References
Spectroscopic Profile of 3,5-Dibromopyridine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-Dibromopyridine-4-carboxylic acid (Molecular Formula: C₆H₃Br₂NO₂, Molecular Weight: 280.90 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for substance identification, characterization, and quality control in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 - 14.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.80 | Singlet | 2H | H-2, H-6 |
Note: The chemical shift of the acidic proton is highly dependent on solvent and concentration.[1]
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165.0 | Carboxylic Acid Carbon (-C OOH) |
| ~152.0 | C-2, C-6 |
| ~145.0 | C-4 |
| ~122.0 | C-3, C-5 |
Note: Predictions are based on substituent effects on the pyridine ring.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid dimer) |
| ~3100 | Weak-Medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid, conjugated) |
| 1600 - 1550 | Medium | C=C and C=N ring stretching |
| 1320 - 1210 | Medium | C-O stretch |
| 950 - 900 | Broad, Medium | O-H out-of-plane bend |
| ~750 | Strong | C-Br stretch |
Note: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1][2][3][4][5]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Relative Abundance | Assignment |
| 283 | ~100% | [M+4]⁺ (contains ²H, ¹³C, ⁸¹Br, ⁸¹Br) |
| 281 | ~100% | [M+2]⁺ (contains ⁷⁹Br, ⁸¹Br) |
| 279 | ~50% | [M]⁺ (contains ⁷⁹Br, ⁷⁹Br) |
| 264/262/260 | Variable | [M - OH]⁺ |
| 236/234/232 | Variable | [M - COOH]⁺ |
Note: The characteristic 1:2:1 isotopic pattern for the molecular ion peak is a definitive indicator of the presence of two bromine atoms.[6][7] Aromatic carboxylic acids typically show prominent molecular ion peaks and fragments corresponding to the loss of -OH and -COOH groups.[8][9]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to observe the exchangeable carboxylic acid proton.
-
Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Calibrate the spectrum using the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal.
-
Ensure firm and even contact between the sample and the crystal using the pressure clamp. This method is fast and requires minimal sample preparation.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is suitable. ESI is often preferred for polar molecules like carboxylic acids.
-
Sample Preparation (ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Infuse the solution directly into the ESI source.
-
-
Acquisition (ESI):
-
Operate in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Scan a mass range appropriate to the molecular weight (e.g., m/z 50-500).
-
The presence of the characteristic isotopic cluster around m/z 279/281/283 will confirm the molecular ion.
-
-
Acquisition (EI):
-
Introduce the solid sample via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Use a standard electron energy of 70 eV. This "hard" ionization technique will likely produce significant fragmentation, which can be useful for structural elucidation.[9]
-
Workflow Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Key Spectroscopic Features for Structural Confirmation.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 3,5-Dibromopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 3,5-Dibromopyridine-4-carboxylic acid (CAS No. 13958-91-3), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the compound.
Chemical and Physical Properties
This compound, also known as 3,5-Dibromoisonicotinic acid, is a pyridine derivative with the molecular formula C6H3Br2NO2.[1][2] It presents as a solid with the following properties:
| Property | Value |
| Molecular Formula | C6H3Br2NO2[1][2] |
| Molecular Weight | 280.90 g/mol [2] |
| CAS Number | 13958-91-3[2] |
| Melting Point | 218-223 °C |
| Boiling Point | 409.99 °C at 760 mmHg[1] |
| Flash Point | 201.755 °C[1] |
| Density | 2.202 g/cm³[1] |
| Form | Solid |
Safety and Hazard Information
This compound is classified as hazardous and requires careful handling. The primary hazards are related to irritation and acute toxicity if swallowed.[3]
Signal Word: Danger
Hazard Pictograms:
GHS Hazard and Precautionary Statements:
| Code | Statement |
| H302 | Harmful if swallowed. [3] |
| H315 | Causes skin irritation. [3] |
| H319 | Causes serious eye irritation. [3] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H335 | May cause respiratory irritation. [3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. [3] |
| P264 | Wash skin thoroughly after handling. [3] |
| P270 | Do not eat, drink or smoke when using this product. [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [3] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. [3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |
Handling Protocols
Proper handling is essential to minimize exposure risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. [3]Local exhaust ventilation, such as a chemical fume hood, is preferred to keep airborne concentrations below exposure limits. [3]* Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation. [3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required. [3]A face shield should be worn in addition to goggles when there is a significant splash hazard. [4]* Skin Protection:
-
Gloves: Handle with disposable nitrile gloves, which provide protection for incidental contact. [3][4]Gloves must be inspected before use and changed immediately if contaminated or damaged. [3][5]Use proper glove removal technique to avoid skin contact. [3] * Lab Coat/Gown: A lab coat is the minimum requirement. [4]For handling hazardous compounds, a disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is recommended. [6]* Respiratory Protection: If engineering controls are insufficient or during large-scale handling, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143)). [3]
-
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing. [3]* Do not eat, drink, or smoke in the laboratory or when handling the product. [3]* Wash hands and face thoroughly after handling. [3]* Launder contaminated clothing before reuse. [3]
Workflow for Safe Laboratory Handling
The following diagram outlines the standard workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Laboratory Handling of Chemical Compounds.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. [3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. [3]Wash with plenty of soap and water. If skin irritation persists, get medical advice/attention. [3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention. [3] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. [3]Show the safety data sheet to the doctor in attendance. |
Logical Flow for Emergency First Aid Response
Caption: Logical Flowchart for First Aid Procedures Following Exposure.
Storage and Stability
Proper storage is necessary to maintain the compound's stability and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. [3]For long-term storage, refrigeration at 2-8°C under an inert gas (like nitrogen or argon) is recommended. [1][7]* Stability: The compound is stable under normal conditions of temperature and pressure. [3]* Incompatible Materials: Keep away from high temperatures, sparks, ignition sources, and moisture. [3]Avoid contact with strong oxidizing agents, strong reducing agents, mineral acids, amines, and caustics. [3]
Logical Diagram for Safe Storage
Caption: Key Relationships for Safe Chemical Storage.
Accidental Release and Disposal
-
Spill Cleanup: In the event of a spill, shut off all possible sources of ignition and increase ventilation. [3]Clean up spills immediately, avoiding breathing vapors and contact with skin and eyes. [3]Use non-sparking tools. [3]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
- 1. Cas 13958-91-3,this compound | lookchem [lookchem.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. benchchem.com [benchchem.com]
potential biological activities of 3,5-Dibromopyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Profile
| Property | Value |
| IUPAC Name | 3,5-Dibromopyridine-4-carboxylic acid |
| Synonyms | 3,5-Dibromoisonicotinic acid |
| CAS Number | 13958-91-3 |
| Molecular Formula | C₆H₃Br₂NO₂ |
| Molecular Weight | 280.90 g/mol |
| Appearance | Solid |
| Melting Point | 218-223 °C |
Role in Synthesis
This compound serves as a crucial starting material in multi-step organic syntheses. Its chemical structure offers several points for molecular modification:
-
The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other functionalities, allowing for the attachment of various molecular fragments.
-
The Bromine Atoms: The two bromine atoms at the 3 and 5 positions of the pyridine ring are amenable to various cross-coupling reactions, such as Suzuki or Stille couplings. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, leading to the generation of diverse chemical libraries for biological screening.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the physicochemical properties of the final molecule, such as solubility and basicity, and can also participate in hydrogen bonding interactions with biological targets.
The following diagram illustrates the general synthetic utility of this compound.
Caption: Synthetic utility of this compound.
Potential Biological Activities of the Pyridine Carboxylic Acid Scaffold
While specific biological data for this compound is lacking, the broader class of pyridine carboxylic acids has been extensively explored in medicinal chemistry and has given rise to a number of biologically active compounds. This structural motif is present in various approved drugs and clinical candidates. The biological activities associated with pyridine carboxylic acid derivatives are diverse and include:
-
Anticancer Activity: Many pyridine carboxylic acid derivatives have been investigated as potential anticancer agents. Their mechanisms of action can vary widely, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and histone demethylases.
-
Antimicrobial Activity: The pyridine carboxylic acid scaffold is a component of several antibacterial and antifungal agents. These compounds can act through various mechanisms, such as inhibiting essential enzymes in microbial metabolic pathways or disrupting cell wall synthesis.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Pyridine carboxylic acid derivatives have been developed as inhibitors of a wide range of enzymes, including proteases, kinases, and oxidoreductases.
-
Receptor Modulation: Derivatives of pyridine carboxylic acid can be designed to interact with specific receptors, acting as either agonists or antagonists, thereby modulating various physiological processes.
The general workflow for identifying potential biological activities of a novel chemical entity like a derivative of this compound is depicted below.
Caption: General workflow for drug discovery from novel compounds.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of a wide array of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. While there is a notable absence of published data on the specific biological activities of this compound itself, the pyridine carboxylic acid scaffold is a well-established pharmacophore. Researchers and drug development professionals can leverage the synthetic versatility of this compound to generate novel derivatives for screening in various biological assays, with the aim of identifying new lead compounds for therapeutic development. Future research into the biological effects of this specific molecule could reveal novel activities, but at present, its primary utility lies in its role as a synthetic intermediate.
Methodological & Application
Application Notes and Protocols for 3,5-Dibromopyridine-4-carboxylic Acid in Medicinal Chemistry
Introduction
3,5-Dibromopyridine-4-carboxylic acid and its derivatives represent a valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. The pyridine core, substituted with bromine atoms at the 3 and 5 positions, provides a rigid framework with defined vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid moiety at the 4-position offers a convenient handle for derivatization, typically through amide bond formation, to introduce various substituents that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols based on the use of a closely related 3,5-disubstituted pyridine scaffold in the development of potent anticancer agents. Specifically, it draws from research on diarylpyridine derivatives as inhibitors of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.
Application: Anticancer Drug Discovery - Tubulin Polymerization Inhibitors
The 3,5-disubstituted pyridine scaffold can be utilized to design and synthesize potent inhibitors of tubulin polymerization. By replacing the flexible olefinic bridge of natural products like combretastatin A-4 (CA-4) with a rigid pyridine linker, it is possible to create cis-oriented diaryl compounds with significant antiproliferative activity. These compounds target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are crucial for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of a series of diarylpyridine derivatives (designated as 10a-10u ) against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | R Group (at position 3 of pyridine) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |
| 10g | 3-Methoxyphenyl | >10 | >10 | >10 |
| 10k | 4-Ethoxyphenyl | 1.25 | 1.58 | 1.33 |
| 10o | 4-Bromophenyl | 0.88 | 1.12 | 0.95 |
| 10q | Thiophen-2-yl | 5.62 | 6.31 | 7.08 |
| 10r | Pyridin-3-yl | >10 | >10 | >10 |
| 10s | Pyridin-4-yl | 8.91 | 9.77 | 10.0 |
| 10t | 3-Hydroxy-4-methoxyphenyl | 0.21 | 0.25 | 0.18 |
| 10u | Naphthalen-2-yl | 2.82 | 3.16 | 3.55 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.002 |
| Paclitaxel | (Positive Control) | 0.005 | 0.006 | 0.004 |
Note: The core structure for these compounds is a 5-(3,4,5-trimethoxyphenyl)pyridine substituted at the 3-position with the indicated 'R' group.
Experimental Protocols
Synthesis of Diarylpyridine Derivatives
This protocol describes a general synthetic route to obtain diarylpyridine derivatives starting from 3,5-dibromopyridine.
a. Synthesis of 3-bromo-5-iodopyridine (Intermediate 1) [1]
-
Dissolve 3,5-dibromopyridine (5.4 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).
-
Cool the solution to -10 °C.
-
Add a solution of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, 1.3 M in THF, 5.9 mmol) dropwise.
-
Stir the mixture for 10 minutes at -10 °C.
-
Add a solution of iodine (5.9 mmol) in THF (10 mL) dropwise, maintaining the temperature below -5 °C.
-
After stirring for an additional 10 minutes, add diethyl ether (Et2O, 100 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO3, 30 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product.
b. Synthesis of 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (Intermediate 2) [1]
-
Combine 3-bromo-5-iodopyridine (0.40 mmol), 3,4,5-trimethoxybenzeneboronic acid (0.41 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.04 mmol), and potassium carbonate (K2CO3, 0.48 mmol) in a mixture of 1,4-dioxane and water (15 mL, 3:1 v/v).
-
Degas the mixture and purge with nitrogen gas three times.
-
Heat the reaction mixture in a microwave reactor at 130 °C for 25 minutes.
-
After cooling, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 80 mL).
-
Combine the organic extracts, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
c. General Procedure for Suzuki Cross-Coupling to Synthesize Final Compounds (e.g., 10t) [1]
-
In a reaction vessel, combine Intermediate 2 (0.20 mmol), the desired arylboronic acid (e.g., 3-hydroxy-4-methoxyphenylboronic acid, 0.21 mmol), Pd(PPh3)4 (0.02 mmol), and K2CO3 (0.24 mmol) in a 3:1 mixture of 1,4-dioxane/water (10 mL).
-
Degas the mixture and fill with nitrogen.
-
Heat the reaction in a microwave reactor at 130 °C for 20 minutes.
-
Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the final product by column chromatography on silica gel.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, SGC-7901) in appropriate culture medium supplemented with 10% fetal bovine serum at 37 °C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the compounds (typically in a range from 0.01 to 100 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Tubulin Polymerization Assay
This assay assesses the ability of the compounds to inhibit the polymerization of tubulin.
-
Use a commercial tubulin polymerization assay kit.
-
Reconstitute purified bovine brain tubulin in a general tubulin buffer.
-
In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Incubate the plate at 37 °C and monitor the change in absorbance (or fluorescence, depending on the kit) at 340 nm every minute for 60 minutes using a plate reader.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition at each compound concentration.
Visualizations
Signaling Pathway and Mechanism of Action
The diarylpyridine derivatives exert their anticancer effect by interfering with the cell's cytoskeletal machinery, specifically by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of events culminating in programmed cell death (apoptosis).
Caption: Mechanism of action for diarylpyridine tubulin inhibitors.
Experimental Workflow
The following diagram illustrates the overall workflow from compound synthesis to biological evaluation.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5-Dibromopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the mono-arylation of 3,5-Dibromopyridine-4-carboxylic acid via a Suzuki coupling reaction. Due to the presence of the carboxylic acid moiety, which can interfere with the basic conditions of the Suzuki reaction, a two-step process involving the protection of the carboxylic acid as a methyl ester is recommended.[1] This is followed by a site-selective Suzuki coupling, for which two distinct protocols are provided to favor mono-arylation at either the C-3 or C-5 position of the pyridine ring.
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.[2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[2][4]
Experimental Overview
The overall workflow for the selective mono-arylation of this compound is depicted below. The initial step is the esterification of the carboxylic acid to prevent side reactions. Subsequently, a selective Suzuki coupling is performed, followed by an optional deprotection step to revert to the carboxylic acid if desired.
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid group as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the basic conditions of the subsequent Suzuki coupling reaction.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 280.9 | 1.0 g | 3.56 |
| Methanol (anhydrous) | 32.04 | 20 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 0.2 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Dichloromethane (DCM) or Ethyl Acetate | - | For extraction | - |
Procedure:
-
Suspend this compound (1.0 g, 3.56 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 3,5-dibromopyridine-4-carboxylate. The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling
The following protocols outline the conditions for the mono-arylation of Methyl 3,5-dibromopyridine-4-carboxylate. The choice of palladium catalyst and ligand is critical for achieving selectivity between the C-3 and C-5 positions.
Protocol 2A: Selective C-3 Arylation
This protocol is designed to favor the substitution at the C-3 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Notes |
| Methyl 3,5-dibromopyridine-4-carboxylate | 294.93 | 295 mg | 1.0 | Starting material |
| Arylboronic acid | Varies | 1.2 eq. | 1.2 | Coupling partner |
| Pd(OAc)₂ | 224.5 | 2.2 mg | 0.01 (1 mol%) | Palladium source |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 554.38 | 6.6 mg | 0.012 (1.2 mol%) | Ligand |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 eq. | 2.0 | Base |
| 1,4-Dioxane | 88.11 | 4 mL | - | Solvent |
| Water | 18.02 | 1 mL | - | Co-solvent |
Procedure:
-
To a Schlenk flask, add Methyl 3,5-dibromopyridine-4-carboxylate (295 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), dppf (6.6 mg, 0.012 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2B: Selective C-5 Arylation
This protocol is designed to favor substitution at the C-5 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Notes |
| Methyl 3,5-dibromopyridine-4-carboxylate | 294.93 | 295 mg | 1.0 | Starting material |
| Arylboronic acid | Varies | 1.2 eq. | 1.2 | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 23 mg | 0.02 (2 mol%) | Palladium catalyst |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq. | 2.0 | Base |
| Toluene | 92.14 | 4 mL | - | Solvent |
| Ethanol | 46.07 | 1 mL | - | Co-solvent |
| Water | 18.02 | 1 mL | - | Co-solvent |
Procedure:
-
To a Schlenk flask, add Methyl 3,5-dibromopyridine-4-carboxylate (295 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), adjusting the reaction temperature, or using a different base (e.g., K₃PO₄, KF). The choice of solvent can also significantly impact the reaction outcome.
-
Side Reactions: The formation of homocoupled products (Ar-Ar or Ar'-Ar') can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the reaction temperature.
-
Deprotection: If the final product requires the free carboxylic acid, the methyl ester can be hydrolyzed using standard conditions, such as stirring with lithium hydroxide in a mixture of THF and water at room temperature.
-
Work-up of Carboxylic Acids: During the work-up of reactions where the carboxylic acid is present, it is important to adjust the pH. The carboxylate salt will be water-soluble under basic conditions. Acidifying the aqueous layer will protonate the carboxylate, making the carboxylic acid product extractable into an organic solvent.[5]
By following these detailed protocols, researchers can effectively perform selective Suzuki coupling reactions on this compound for the synthesis of novel compounds for drug discovery and other applications.
References
The Versatility of 3,5-Dibromopyridine-4-carboxylic Acid as a Synthetic Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromopyridine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its pyridine core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for strategic chemical modifications. This unique arrangement of functional groups makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemical research, and materials science.[1] The bromine atoms at the 3 and 5 positions are amenable to various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The carboxylic acid at the 4-position provides a convenient handle for the formation of amides, esters, and other derivatives, further expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of potential therapeutic agents.
Application in the Synthesis of Enzyme Inhibitors
Pyridine-based compounds are prevalent scaffolds in the design of enzyme inhibitors due to their ability to form key interactions with amino acid residues in protein active sites. This compound serves as a strategic starting material for the synthesis of substituted pyridines with potential inhibitory activity against various enzymes. The general synthetic approach involves the initial modification of the carboxylic acid group, followed by cross-coupling reactions to introduce diversity at the 3 and 5-positions.
A common and highly effective method for constructing carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the bromine atoms on the pyridine ring with a wide range of boronic acids or esters. This versatility enables the synthesis of a large library of 3,5-diaryl or 3,5-diheteroaryl pyridine derivatives for structure-activity relationship (SAR) studies.
Experimental Workflow for Synthesis of 3,5-Disubstituted Pyridine Derivatives
Caption: Synthetic workflow for 3,5-diarylpyridine-4-carboxylic acids.
Quantitative Data from Synthetic Procedures
The following table summarizes representative data for the key transformations involved in the synthesis of 3,5-disubstituted pyridine derivatives from this compound.
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Esterification | This compound, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 12 | >95 |
| Suzuki Coupling | Methyl 3,5-dibromopyridine-4-carboxylate, Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq) | Toluene/Ethanol/H₂O | 100 | 16 | 70-90 |
| Amide Coupling | This compound, Amine (1.1 eq) | HATU (1.2 eq), DIPEA (2.0 eq) | DMF | 25 | 4 | 65-85 |
| Ester Hydrolysis | Methyl 3,5-diarylpyridine-4-carboxylate | LiOH (2.0 eq) | THF/H₂O | 25 | 3 | >90 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dibromopyridine-4-carboxylate (Esterification)
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per 1 g of acid), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired methyl 3,5-dibromopyridine-4-carboxylate as a solid.
Protocol 2: Synthesis of Methyl 3,5-diarylpyridine-4-carboxylate via Suzuki-Miyaura Coupling
Materials:
-
Methyl 3,5-dibromopyridine-4-carboxylate
-
Arylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
In a Schlenk flask, combine methyl 3,5-dibromopyridine-4-carboxylate (1.0 eq), the corresponding arylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3,5-diarylpyridine-4-carboxylate.
Protocol 3: Synthesis of 3,5-Dibromo-N-aryl-pyridine-4-carboxamide (Amide Coupling)
Materials:
-
This compound
-
Substituted amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M HCl (aqueous solution)
-
Saturated sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture and stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Signaling Pathway Context: Kinase Inhibition
Many kinase inhibitors target the ATP-binding site of the enzyme. The pyridine scaffold, often present in these inhibitors, can mimic the adenine core of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The substituents at the 3 and 5-positions of the pyridine ring, introduced via cross-coupling reactions, can extend into hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.
Caption: Competitive inhibition of a kinase by a pyridine-based inhibitor.
References
The Strategic Role of 3,5-Dibromopyridine-4-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates
For Immediate Release
[City, State] – December 24, 2025 – 3,5-Dibromopyridine-4-carboxylic acid, a versatile heterocyclic compound, serves as a pivotal building block in the synthesis of complex pharmaceutical intermediates. Its unique structural arrangement, featuring two reactive bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 4-position of the pyridine ring, offers multiple avenues for chemical modification. This strategic positioning of functional groups makes it an invaluable starting material for the construction of diverse molecular scaffolds, particularly through palladium-catalyzed cross-coupling reactions.
The bromine atoms on the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern medicinal chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. The ability to selectively introduce aryl, alkynyl, or amino moieties at the 3 and 5 positions allows for the synthesis of a wide array of substituted pyridine derivatives, which are common motifs in biologically active compounds.
The carboxylic acid group at the 4-position provides an additional site for modification, such as conversion to amides or esters, further expanding the diversity of accessible pharmaceutical intermediates. This trifunctional nature of this compound allows for a modular and efficient approach to the synthesis of complex drug candidates.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, a disubstituted pyridine-4-carboxamide, which is a common scaffold in various kinase inhibitors.
Application Notes: Synthesis of a Disubstituted Pyridine-4-Carboxamide Intermediate
A common strategy in the development of kinase inhibitors involves the synthesis of a core scaffold that can be readily diversified to explore the structure-activity relationship (SAR). This compound is an ideal starting material for such a scaffold. A representative synthetic pathway involves a sequential Suzuki-Miyaura coupling to introduce two different aryl groups at the 3 and 5 positions, followed by an amide coupling at the 4-position.
Key Advantages:
-
Versatility: The two bromine atoms allow for sequential and selective introduction of different functional groups.
-
Modularity: Enables the rapid generation of a library of analogs for SAR studies.
-
Efficiency: Palladium-catalyzed reactions are typically high-yielding and tolerant of a wide range of functional groups.
Experimental Data Summary
The following table summarizes the typical reaction conditions and expected yields for the key synthetic steps starting from this compound.
| Step | Reaction Type | Key Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling (Mono-arylation) | Arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq.) | Toluene/EtOH/H₂O | 90 | 12 | 75-85 |
| 2 | Suzuki-Miyaura Coupling (Di-arylation) | Second Arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 eq.) | 1,4-Dioxane | 100 | 18 | 60-75 |
| 3 | Amide Coupling | Amine (1.2 eq.), HATU (1.5 eq.), DIPEA (3.0 eq.) | DMF | 25 | 4 | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-5-bromopyridine-4-carboxylic acid via Mono-Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the 3-aryl-5-bromopyridine-4-carboxylic acid.
Protocol 2: Synthesis of 3,5-Diarylpyridine-4-carboxylic acid via Second Suzuki-Miyaura Coupling
This protocol describes the second arylation to produce the diaryl-substituted pyridine core.
Materials:
-
3-Aryl-5-bromopyridine-4-carboxylic acid
-
Second Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 3-aryl-5-bromopyridine-4-carboxylic acid (1.0 eq.), the second arylboronic acid (1.5 eq.), and Cs₂CO₃ (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ (5 mol%) to the flask.
-
Add anhydrous, degassed 1,4-Dioxane.
-
Heat the reaction mixture to 100 °C and stir for 18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the 3,5-diarylpyridine-4-carboxylic acid.
Protocol 3: Synthesis of 3,5-Diaryl-N-substituted-pyridine-4-carboxamide via Amide Coupling
This protocol describes the final amide bond formation.
Materials:
-
3,5-Diarylpyridine-4-carboxylic acid
-
Desired amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the 3,5-diarylpyridine-4-carboxylic acid (1.0 eq.) in DMF in a round-bottom flask.
-
Add HATU (1.5 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 3,5-diaryl-N-substituted-pyridine-4-carboxamide.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The provided protocols and data serve as a general guideline for the synthesis of pharmaceutical intermediates from this compound. Researchers and drug development professionals are encouraged to optimize these conditions for their specific substrates and desired outcomes. The versatility of this starting material continues to make it a valuable asset in the pursuit of novel therapeutics.
Application Notes and Protocols for 3,5-Dibromopyridine-4-carboxylic Acid in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3,5-Dibromopyridine-4-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. This document outlines its application in the development of both herbicides and fungicides, supported by experimental protocols, quantitative data, and diagrams of relevant biological pathways.
Introduction: The Versatility of the Pyridine Ring in Agrochemicals
Pyridine-based compounds are a cornerstone in the agrochemical industry, forming the structural basis for a multitude of commercially successful herbicides, fungicides, and insecticides. The pyridine scaffold's unique electronic properties and metabolic stability make it an ideal moiety for the design of potent and selective active ingredients. This compound is a valuable building block in this context, offering multiple reaction sites for the synthesis of diverse agrochemical candidates. Its chemical properties are suitable for creating compounds effective in controlling a wide range of agricultural pests and diseases.[1]
Application in Herbicide Development: Synthetic Auxins
Pyridine carboxylic acids are a well-established class of herbicides that function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species.[1][2] The structural features of this compound make it an excellent precursor for the synthesis of novel synthetic auxin herbicides.
Mechanism of Action: Auxin Mimicry
Synthetic auxin herbicides disrupt several critical physiological processes in plants:
-
Cell Wall Acidification: They stimulate proton pumps in the cell membrane, leading to a decrease in apoplastic pH. This acidification activates enzymes that loosen the cell wall, causing uncontrolled cell elongation.
-
Nucleic Acid and Protein Synthesis: These herbicides induce the synthesis of specific RNAs and proteins that contribute to abnormal growth.
-
Ethylene Production: The disruption of normal auxin homeostasis often leads to increased ethylene production, which can contribute to senescence and other stress responses.
Quantitative Data: Herbicidal Efficacy
The following table summarizes representative herbicidal activity data for a hypothetical pyridine carboxylic acid herbicide derived from this compound against common weed species.
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Efficacy (%) |
| Abutilon theophrasti (Velvetleaf) | 2-4 leaf | 50 | 92 |
| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 50 | 95 |
| Chenopodium album (Common Lambsquarters) | 2-4 leaf | 75 | 88 |
| Setaria faberi (Giant Foxtail) | 2-3 tiller | 100 | 45 |
Application in Fungicide Development: SDHI Fungicides
Pyridine carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds are highly effective against a broad spectrum of fungal pathogens. This compound can be readily converted to corresponding carboxamides, making it a valuable starting material for the development of novel SDHI fungicides.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the oxidation of succinate to fumarate. This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.[3]
Quantitative Data: Fungicidal Activity
The table below presents representative in vitro fungicidal activity (IC50 values) of a hypothetical pyridine carboxamide fungicide derived from this compound against several important plant pathogens.
| Fungal Pathogen | IC50 (µg/mL) |
| Botrytis cinerea (Gray Mold) | 0.25 |
| Septoria tritici (Septoria Leaf Blotch) | 0.18 |
| Puccinia triticina (Wheat Leaf Rust) | 0.32 |
| Rhizoctonia solani (Sheath Blight) | 0.55 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridine Carboxylic Acid Herbicide
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
Step 2: Esterification
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
Add a solution of a substituted phenol (e.g., 4-aminophenol, 1.1 eq) and triethylamine (1.5 eq) in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridine carboxylic acid ester herbicide.
Protocol 2: Synthesis of a Representative Pyridine Carboxamide (SDHI) Fungicide
Step 1: Acyl Chloride Formation (Follow Protocol 1, Step 1)
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
-
Add a solution of a substituted aniline (e.g., 2-aminotoluene, 1.1 eq) and pyridine (1.5 eq) in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to yield the pure pyridine carboxamide fungicide.
Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Prepare potato dextrose agar (PDA) medium and amend with the test compound dissolved in acetone at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). The final acetone concentration should not exceed 1% (v/v).
-
Pour the amended PDA into 9 cm Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus.
-
Incubate the plates at 25 °C in the dark.
-
Measure the colony diameter when the mycelial growth in the control plate (without test compound) reaches the edge of the plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the IC50 value by probit analysis.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its application in the development of both synthetic auxin herbicides and SDHI fungicides highlights its importance in addressing the ongoing need for new and effective crop protection solutions. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own agrochemical discovery programs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3,5-Dibromopyridine-4-carboxylic acid. This versatile building block is a key starting material for the synthesis of highly substituted pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The described Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions enable the formation of carbon-carbon and carbon-nitrogen bonds at the 3- and 5-positions of the pyridine ring.
Due to the presence of the carboxylic acid group, which can interfere with many cross-coupling catalysts and bases, protection of this group as an ester (e.g., methyl or ethyl ester) is often advantageous. The following protocols may be adapted for either the free acid or its esterified form, with specific considerations highlighted.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl or heteroaryl substituents.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85 | Mono- and di-substituted products may be observed. |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | Higher yields and selectivity for di-substitution. |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 88 | Suitable for heteroarylboronic acids. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or its methyl ester) (1.0 equiv)
-
Arylboronic acid (2.2 equiv for di-substitution)
-
Palladium catalyst (see table)
-
Ligand (if required, see table)
-
Base (3.0 equiv)
-
Anhydrous solvent(s)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (or its ester), the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Carboxylic Acid: If using the free acid, a stronger base like K₃PO₄ or Cs₂CO₃ is recommended. The product can be isolated as the carboxylate salt and then acidified during workup to obtain the free acid.
.dot graph Suzuki_Miyaura_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=14, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_complex [label="R-Pd(II)L₂(Br)", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; ArBOH2 [label="ArB(OH)₂ + Base"]; PdII_Aryl_complex [label="R-Pd(II)L₂(Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="R-Ar", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="R-Br (3,5-Dibromopyridine-4-COOH)"];
// Edges Substrate -> OxAdd [label=""]; Pd0 -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; ArBOH2 -> Transmetalation [label=""]; PdII_complex -> Transmetalation [label=""]; Transmetalation -> PdII_Aryl_complex [label=""]; PdII_Aryl_complex -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } .enddot Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt | DMF | 80 | 8 | 85 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 70 | 10 | 88 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
Methyl 3,5-dibromopyridine-4-carboxylate (1.0 equiv)
-
Terminal alkyne (2.5 equiv for di-substitution)
-
Palladium catalyst (see table)
-
Copper(I) iodide (CuI)
-
Base (amine base, see table)
-
Anhydrous solvent
Procedure:
-
To a dry Schlenk flask, add methyl 3,5-dibromopyridine-4-carboxylate, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the specified temperature and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite, and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Carboxylic Acid: The free carboxylic acid is generally not compatible with the basic conditions of the Sonogashira reaction. Protection as an ester is highly recommended.
.dot graph Sonogashira_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=14, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_complex [label="R-Pd(II)L₂(Br)", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Cu_acetylide [label="Cu-C≡C-R'"]; PdII_Alkynyl_complex [label="R-Pd(II)L₂(C≡C-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="R-C≡C-R'", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="R-Br"]; Alkyne [label="H-C≡C-R'"]; Base [label="Base"]; CuI [label="CuI"];
// Edges Substrate -> OxAdd; Pd0 -> OxAdd; OxAdd -> PdII_complex; Alkyne -> Cu_acetylide [label="Base, CuI"]; PdII_complex -> Transmetalation; Cu_acetylide -> Transmetalation; Transmetalation -> PdII_Alkynyl_complex; PdII_Alkynyl_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } .enddot Figure 2: Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (or its methyl ester) (1.0 equiv)
-
Amine (2.5 equiv for di-substitution)
-
Palladium catalyst (see table)
-
Ligand (see table)
-
Base (3.0 equiv)
-
Anhydrous solvent
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (or its ester) and the amine.
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note on Carboxylic Acid: The free carboxylic acid can be used with non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Stronger, nucleophilic bases like NaOt-Bu may require protection of the carboxylic acid.
.dot graph Buchwald_Hartwig_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=14, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_complex [label="R-Pd(II)L₂(Br)", fillcolor="#FBBC05"]; Amine_Coord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Amine [label="R'₂NH"]; PdII_Amine_complex [label="[R-Pd(II)L₂(NHR'₂)]⁺Br⁻", fillcolor="#FBBC05"]; Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Base [label="Base"]; PdII_Amido_complex [label="R-Pd(II)L₂(NR'₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="R-NR'₂", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="R-Br"];
// Edges Substrate -> OxAdd; Pd0 -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Amine_Coord; Amine -> Amine_Coord; Amine_Coord -> PdII_Amine_complex; PdII_Amine_complex -> Deprotonation; Base -> Deprotonation; Deprotonation -> PdII_Amido_complex; PdII_Amido_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } .enddot Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all the described palladium-catalyzed cross-coupling reactions.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Add reactants, catalyst, ligand, base\n- Inert atmosphere"]; Reaction [label="Reaction:\n- Add solvent\n- Heat and stir"]; Monitoring [label="Monitoring:\n- TLC or LC-MS"]; Workup [label="Work-up:\n- Quench reaction\n- Extraction"]; Purification [label="Purification:\n- Column chromatography"]; Characterization [label="Characterization:\n- NMR, MS, etc."]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } .enddot Figure 4: General experimental workflow for cross-coupling.
experimental procedures for the functionalization of 3,5-Dibromopyridine-4-carboxylic acid
Application Note & Protocol
For researchers, scientists, and professionals in drug development, 3,5-dibromopyridine-4-carboxylic acid serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its two bromine atoms at positions 3 and 5 offer strategic points for functionalization through various cross-coupling reactions, enabling the introduction of diverse chemical moieties. This document provides detailed experimental procedures for the key functionalization reactions of this molecule, with a focus on its esterified form, which is often necessary to ensure compatibility with common catalytic systems.
Initial Esterification of this compound
Prior to cross-coupling reactions, it is highly recommended to protect the carboxylic acid group as an ester. This prevents potential interference with the palladium catalyst and improves solubility in organic solvents. A common method is the formation of a methyl or ethyl ester.
Protocol: Synthesis of Methyl 3,5-Dibromopyridine-4-carboxylate
A straightforward method for esterification involves the use of thionyl chloride in methanol.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 280.90 | 1.0 | 1.0 | 281 mg |
| Methanol (MeOH) | 32.04 | - | - | 10 mL |
| Thionyl chloride (SOCl₂) | 118.97 | 2.0 | 2.0 | 0.15 mL |
Procedure:
-
Suspend this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired methyl 3,5-dibromopyridine-4-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols outline the conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on the esterified 3,5-dibromopyridine scaffold. These reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the bromopyridine core and various aryl or vinyl boronic acids or esters.
Protocol: Mono-Arylation of Methyl 3,5-Dibromopyridine-4-carboxylate
This protocol is optimized for the selective coupling at one of the bromine positions.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Methyl 3,5-dibromopyridine-4-carboxylate | 294.93 | 1.0 | 1.0 | 295 mg |
| Arylboronic acid | - | 1.1 | 1.1 | Varies |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | 212 mg |
| Toluene | - | - | - | 8 mL |
| Ethanol (EtOH) | - | - | - | 2 mL |
| Water (H₂O) | - | - | - | 2 mL |
Procedure:
-
To a Schlenk flask, add methyl 3,5-dibromopyridine-4-carboxylate (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes, leading to the formation of valuable internal alkyne derivatives.[1]
Protocol: Mono-Alkynylation of Methyl 3,5-Dibromopyridine-4-carboxylate
This procedure is designed for the selective coupling of a terminal alkyne to one of the bromine positions.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Methyl 3,5-dibromopyridine-4-carboxylate | 294.93 | 1.0 | 1.0 | 295 mg |
| Terminal Alkyne | - | 1.2 | 1.2 | Varies |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 | 11 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 0.42 mL |
| Tetrahydrofuran (THF) | - | - | - | 10 mL |
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve methyl 3,5-dibromopyridine-4-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in degassed THF (10 mL).
-
Add triethylamine (3.0 mmol) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired alkynylated product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2]
Protocol: Mono-Amination of Methyl 3,5-Dibromopyridine-4-carboxylate
This protocol facilitates the selective introduction of a primary or secondary amine at one of the bromine positions.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Methyl 3,5-dibromopyridine-4-carboxylate | 294.93 | 1.0 | 1.0 | 295 mg |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 | Varies |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 | 18 mg |
| Xantphos | 578.68 | 0.04 | 0.04 | 23 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene | - | - | - | 10 mL |
Procedure:
-
Add methyl 3,5-dibromopyridine-4-carboxylate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (10 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the functionalization of this compound.
Caption: Esterification of the starting material.
Caption: General workflow for cross-coupling.
Logical Relationships in Selective Functionalization
The two bromine atoms on the pyridine ring are electronically distinct, which can allow for selective mono-functionalization under carefully controlled conditions. The C3 and C5 positions have different reactivities, which can be exploited to achieve regioselectivity.
Caption: Stoichiometry controls selectivity.
These protocols and workflows provide a solid foundation for the functionalization of this compound, a key building block in the development of new chemical entities for pharmaceutical and agrochemical research. Researchers should note that reaction optimization may be necessary for specific substrates.
References
Application Notes and Protocols for 3,5-Dibromopyridine-4-carboxylic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 3,5-Dibromopyridine-4-carboxylic acid as a precursor in the synthesis of advanced functional materials. While direct incorporation of this compound into materials is not widely documented, its pivotal role lies in its conversion to the versatile ligand, Pyridine-3,5-bis(phenyl-4-carboxylic acid). This ligand has been successfully employed in the construction of lanthanide-based Metal-Organic Frameworks (MOFs) exhibiting promising properties for gas sorption and photoluminescence. This document offers detailed experimental protocols for the synthesis of the ligand and the subsequent MOF formation, alongside a compilation of their key performance data.
Introduction: From a Simple Pyridine Derivative to a Functional Material Precursor
This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring two bromine atoms and a carboxylic acid group on a pyridine ring, allows for versatile chemical modifications. In the realm of material science, its primary application to date is as a starting material for the synthesis of more complex organic linkers for MOFs. MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, with applications in gas storage and separation, catalysis, and sensing.
The bromine atoms on the pyridine ring are amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the extension of the molecular structure. The carboxylic acid group provides a coordination site for metal ions, which is essential for the formation of MOF structures.
Application Highlight: Lanthanide-Based Metal-Organic Frameworks (Ln-MOFs)
A significant application of this compound is in the synthesis of the ligand Pyridine-3,5-bis(phenyl-4-carboxylic acid) (referred to as H₂L in literature). This ligand is then utilized to construct three-dimensional, isostructural lanthanide-based MOFs (Ln-MOFs) with the general formula {[Ln₄(L)₃(μ₃-OH)₄(H₂O)₄]·(NO₃)₂·solvent}n (where Ln = Er, Yb, Lu).[1][2] These MOFs exhibit interesting properties, including selective carbon dioxide (CO₂) sorption over nitrogen (N₂) and photoluminescence.[1][2]
Performance Data
The following tables summarize the key performance data for the Ln-MOFs synthesized using the derivative of this compound.
| Property | Er-MOF | Yb-MOF | Lu-MOF | Reference |
| CO₂ Uptake at 273 K, 1 atm | 45.7 cm³/g | 46.2 cm³/g | 47.5 cm³/g | [1][2] |
| N₂ Uptake at 273 K, 1 atm | ~5 cm³/g | ~5 cm³/g | ~5 cm³/g | [1][2] |
| CO₂/N₂ Selectivity | High | High | High | [1][2] |
| Thermal Stability (Decomposition Temp.) | > 350 °C | > 350 °C | > 350 °C | [1][2] |
| Photoluminescence Properties | Value | Reference |
| Er-MOF Emission | Characteristic near-infrared emission of Er³⁺ | [1][2] |
| Yb-MOF Emission | Characteristic near-infrared emission of Yb³⁺ | [1][2] |
| Ligand Emission Maximum | ~440 nm | [1][2] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the Pyridine-3,5-bis(phenyl-4-carboxylic acid) ligand and the subsequent formation of the Ln-MOFs.
Synthesis of Pyridine-3,5-bis(phenyl-4-carboxylic acid) Ligand
This protocol is based on a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3,5-Dibromopyridine
-
4-(Methoxycarbonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3,5-Dibromopyridine (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the mixture at 90-100 °C for 24-48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester Intermediate: Purify the crude product by column chromatography on silica gel to obtain the dimethyl ester derivative.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Reflux the mixture for 4-6 hours.
-
Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Pyridine-3,5-bis(phenyl-4-carboxylic acid).
Synthesis of Lanthanide Metal-Organic Frameworks (Ln-MOFs)
This protocol describes the solvothermal synthesis of Ln-MOFs using the prepared ligand.
Materials:
-
Pyridine-3,5-bis(phenyl-4-carboxylic acid) (H₂L)
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O, where Ln = Er, Yb, or Lu)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave or sealed glass vials
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reactant Mixture: In a Teflon-lined autoclave, dissolve Pyridine-3,5-bis(phenyl-4-carboxylic acid) (0.05 mmol) and the corresponding lanthanide nitrate hexahydrate (0.05 mmol) in a solvent mixture of DMF and ethanol (e.g., 4 mL DMF and 1 mL ethanol).
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Isolation: After cooling to room temperature, the resulting crystals are collected by centrifugation or filtration.
-
Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Activation of Ln-MOFs for Gas Sorption Measurements
Activation is a crucial step to remove guest solvent molecules from the pores of the MOF.
Procedure:
-
Solvent Exchange: Immerse the as-synthesized MOF crystals in a fresh, dry solvent like methanol or acetone for 24-48 hours, with periodic replacement of the solvent.
-
Degassing: Transfer the solvent-exchanged sample to the analysis port of a gas sorption analyzer. Heat the sample under high vacuum (e.g., at 120-150 °C) for several hours until a stable, low pressure is achieved. This process removes the exchanged solvent and activates the material for gas adsorption measurements.
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of the ligand.
Caption: Workflow for MOF synthesis and activation.
Concluding Remarks
This compound, through its conversion to Pyridine-3,5-bis(phenyl-4-carboxylic acid), provides a valuable entry point into the synthesis of functional lanthanide-based MOFs. The resulting materials demonstrate potential for applications in gas separation, particularly for CO₂ capture, and as photoluminescent materials. The protocols outlined in this document are intended to serve as a detailed guide for researchers in the fields of material science and chemistry to explore and expand upon these findings. Further research into the derivatization of this compound could lead to the development of a wider range of functional materials with tailored properties.
References
Application Notes and Protocols: Synthesis of Bioactive Diarylpyridine Derivatives from 3,5-Dibromopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of bioactive 3,5-diarylpyridine-4-carboxylic acid derivatives, starting from the versatile building block, 3,5-Dibromopyridine-4-carboxylic acid. The described synthetic strategy utilizes a sequential Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl moieties at the 3 and 5 positions of the pyridine ring. The resulting compounds have potential applications in medicinal chemistry, particularly as inhibitors of tubulin polymerization, a key target in cancer therapy.
Introduction
This compound is a valuable starting material in organic synthesis due to its two reactive bromine atoms, which can be selectively functionalized to create a diverse range of substituted pyridine derivatives.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] This protocol focuses on the synthesis of 3,5-diarylpyridine-4-carboxylic acids, a class of compounds that has shown promise as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting tubulin dynamics, these molecules can induce cell cycle arrest and apoptosis in cancer cells.
The synthetic approach detailed below involves a two-step Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds, offering high yields and excellent functional group tolerance.
Synthetic Workflow
The overall synthetic strategy involves a sequential Suzuki-Miyaura coupling to first introduce an aryl group at the 5-position of the pyridine ring, followed by a second coupling at the 3-position. This stepwise approach allows for the synthesis of unsymmetrical 3,5-diarylpyridine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3,5-Dibromopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromopyridine-4-carboxylic acid. This challenging substrate presents unique considerations due to the presence of two bromine atoms, an electron-withdrawing carboxylic acid group, and the coordinating pyridine nitrogen.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can stem from several factors. The main challenges are associated with catalyst inhibition, the potential for decarboxylation, and difficult oxidative addition. Key areas to troubleshoot include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Reaction Conditions: Temperature, solvent, and base selection significantly impact the reaction outcome.
-
Substrate Stability: The carboxylic acid group can lead to side reactions, including decarboxylation at elevated temperatures.
-
Reagent Quality: The purity of the boronic acid, base, and solvent is crucial. Protodeboronation of the boronic acid is a common side reaction.[1]
Q2: How can I control for mono- versus di-arylation of this compound?
A2: Achieving selective mono- or di-arylation requires careful control of reaction conditions.
-
For Mono-arylation:
-
Stoichiometry: Use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).
-
Reaction Time: Shorter reaction times can favor the formation of the mono-substituted product.
-
Temperature: Lowering the reaction temperature can increase selectivity.
-
-
For Di-arylation:
-
Stoichiometry: Use an excess of the boronic acid (typically >2.2 equivalents).[2]
-
Reaction Time: Longer reaction times are generally required to drive the reaction to completion.
-
Catalyst Loading: A higher catalyst loading may be necessary.
-
Q3: I am observing the formation of 3,5-dibromopyridine as a byproduct. What is causing this and how can I prevent it?
A3: The formation of 3,5-dibromopyridine indicates that decarboxylation of the starting material is occurring. Pyridine-4-carboxylic acids can be susceptible to decarboxylation, especially at higher temperatures.[3]
-
To minimize decarboxylation:
-
Lower the reaction temperature: Screen temperatures in the range of 80-100°C.
-
Choose a milder base: Strong bases can sometimes promote this side reaction.
-
Protect the carboxylic acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
-
Q4: What are the most common side reactions in this specific Suzuki coupling, and how can I mitigate them?
A4: Besides decarboxylation, other common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often caused by moisture or an inappropriate choice of base.
-
Mitigation: Use anhydrous solvents, ensure your base is dry, and consider using more stable boronic esters (e.g., pinacol esters).[4]
-
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of the starting material.
-
Mitigation: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. Using bulky phosphine ligands can also help suppress this side reaction.[5]
-
-
Dehalogenation: Replacement of a bromine atom with a hydrogen atom.
-
Mitigation: Ensure that your solvent is not a source of hydrides and optimize the reaction time.[4]
-
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation: Reaction Parameter Comparison
The optimal conditions for the Suzuki coupling of this compound are highly dependent on the specific boronic acid used and whether mono- or di-substitution is desired. The following tables provide a summary of commonly used conditions for similar substrates to guide your optimization.
Table 1: Catalyst and Ligand Selection Guide
| Catalyst Precursor | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | High activity for heteroaryl couplings, can overcome catalyst inhibition.[1] | 1-5 |
| Pd(PPh₃)₄ | (none) | Readily available, good for less challenging substrates. | 2-5 |
| PdCl₂(dppf) | dppf | Good for a range of substrates, relatively air-stable. | 2-5 |
| Buchwald G3/G4 Pre-catalysts | Built-in | High activity and stability, reliable generation of the active catalyst. | 1-3 |
Table 2: Base and Solvent Screening Recommendations
| Base | Recommended Solvents | Temperature Range (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | 80-110 | A common and effective base for many Suzuki couplings. |
| K₃PO₄ | Dioxane, Toluene, DMF | 80-120 | A stronger base, often effective for more challenging couplings.[6] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80-120 | A strong base that can be effective when others fail. |
| Na₂CO₃ | Dioxane/H₂O, Ethanol/Toluene/H₂O | 80-100 | Another common choice, often used in aqueous solvent mixtures. |
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki coupling of this compound. It is crucial to optimize these conditions for your specific boronic acid and desired outcome (mono- vs. di-arylation).
Protocol 1: General Procedure for Mono-Arylation
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-Arylation
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and the base (e.g., K₃PO₄, 4.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and a bulky phosphine ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110°C) with vigorous stirring for an extended period (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS for the disappearance of the mono-arylated intermediate.
-
Work-up: Follow the work-up procedure described in Protocol 1.
-
Purification: Follow the purification procedure described in Protocol 1.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: General experimental workflow for a Suzuki coupling reaction.
References
identifying and minimizing side products in 3,5-Dibromopyridine-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromopyridine-4-carboxylic acid. Our aim is to help you identify and minimize the formation of side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step process. First, pyridine is brominated to produce the precursor, 3,5-dibromopyridine. This is followed by a halogen-metal exchange reaction using an organolithium reagent (such as n-butyllithium) at low temperatures, and subsequent carboxylation by quenching the resulting lithiated intermediate with solid carbon dioxide (dry ice).
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main side products can arise from both the initial bromination step and the subsequent lithiation/carboxylation step.
-
Over-brominated pyridines: During the synthesis of 3,5-dibromopyridine, tri- or tetra-brominated pyridines can form if the reaction conditions are not carefully controlled.
-
Isomeric bromopyridine carboxylic acids: The most significant side reaction during the lithiation step is the "halogen dance," a rearrangement where the bromine and lithium atoms exchange positions on the pyridine ring. This can lead to the formation of other isomers, such as 2,5-dibromopyridine-4-carboxylic acid or 3-bromo-4-carboxypyridine, upon carboxylation.
-
Unreacted starting material: Incomplete lithiation or carboxylation will result in the presence of 3,5-dibromopyridine in the final product mixture.
-
Decarboxylated product: Although less common under standard workup conditions, the final product can potentially undergo decarboxylation to yield 3,5-dibromopyridine, especially if exposed to high temperatures or harsh acidic/basic conditions for extended periods.
Q3: How can I detect the presence of these side products?
A3: A combination of analytical techniques is recommended for accurate product analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities and side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the desired carboxylic acid from its isomers and other non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation of the main product and any isolated side products, helping to confirm their isomeric nature.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields can be attributed to several factors throughout the synthetic process. This guide will help you pinpoint and address the potential causes.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Lithiation of 3,5-Dibromopyridine | Ensure the organolithium reagent (e.g., n-BuLi) is fresh and properly titrated to determine its exact concentration. Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent. Ensure strictly anhydrous reaction conditions and a sufficiently low temperature (typically -78 °C) to maintain the stability of the lithiated intermediate. | Increased conversion of the starting material to the desired lithiated species, leading to a higher yield of the carboxylic acid upon carboxylation. |
| Inefficient Carboxylation | Use a large excess of freshly crushed, high-purity solid carbon dioxide (dry ice). Ensure the lithiated pyridine solution is added slowly to the dry ice to prevent localized warming, which can lead to side reactions. Allow the reaction mixture to warm slowly to room temperature to ensure complete carboxylation. | Maximized conversion of the lithiated intermediate to the corresponding carboxylate salt, thereby increasing the final product yield. |
| "Halogen Dance" Rearrangement | Perform the lithiation at the lowest practical temperature (e.g., -90 to -78 °C) to minimize the rate of rearrangement. Keep the reaction time for the lithiation step as short as possible before quenching with CO₂. The choice of solvent can also influence the rearrangement; ethereal solvents like THF are common. | Reduced formation of isomeric side products, leading to a higher yield of the desired this compound. |
| Loss of Product during Workup | During the aqueous workup, carefully adjust the pH to precipitate the carboxylic acid. The isoelectric point of the product is crucial for maximizing precipitation. Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent if it has significant water solubility. | Minimized loss of the final product during purification steps, leading to an improved isolated yield. |
Problem 2: Presence of Isomeric Carboxylic Acids in the Final Product
The formation of isomeric carboxylic acids is a strong indication of a "halogen dance" rearrangement.
| Potential Cause | Recommended Action | Expected Outcome |
| Thermodynamic Control Favoring Rearrangement | The "halogen dance" is often driven by the formation of a more thermodynamically stable lithiated intermediate. To kinetically trap the desired intermediate, maintain a very low reaction temperature (-78 °C or lower) throughout the lithiation and quenching process. | Suppression of the rearrangement pathway, leading to a higher regiochemical purity of the final product. |
| Prolonged Reaction Time at the Lithiation Stage | Minimize the time the 3,5-dibromo-4-lithiopyridine intermediate exists in solution before it is quenched with carbon dioxide. A shorter reaction time reduces the opportunity for the "halogen dance" to occur. | A significant decrease in the percentage of isomeric impurities in the crude product. |
| Influence of the Base/Solvent System | While THF is a common solvent, exploring other ethereal solvents or co-solvents might alter the aggregation state of the organolithium species and potentially suppress the rearrangement. The choice of the organolithium base can also have an effect. | Optimization of the reaction conditions to favor the formation of the desired product over its isomers. |
Experimental Protocols
Synthesis of 3,5-Dibromopyridine
This protocol describes a common method for the bromination of pyridine.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber.
-
Reagent Addition: To the flask, add pyridine. Cool the flask in an ice bath and slowly add fuming sulfuric acid with stirring.
-
Bromination: Slowly add liquid bromine via the dropping funnel while maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while cooling.
-
Purification: The crude 3,5-dibromopyridine can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Synthesis of this compound
This protocol outlines the lithiation and carboxylation of 3,5-dibromopyridine.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a dry three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a rubber septum.
-
Starting Material: Add 3,5-dibromopyridine to the flask and dissolve it in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Quickly and carefully, transfer the cold lithiated pyridine solution onto the dry ice via a cannula.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Visualizing the Process
Experimental Workflow for Synthesis
Caption: A high-level overview of the two-stage synthesis of this compound.
Troubleshooting Logic for Isomer Formation
Caption: A troubleshooting flowchart for addressing the formation of isomeric side products.
Technical Support Center: Purification of 3,5-Dibromopyridine-4-carboxylic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromopyridine-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its unique chemical structure. The basic pyridine nitrogen and the acidic carboxylic acid group can lead to zwitterionic character, affecting its solubility.[1] Its polarity, due to these functional groups, can make separation from polar impurities difficult. Furthermore, the bromine atoms increase the molecular weight and can influence crystal packing during recrystallization.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis such as mono-brominated or over-brominated species, and degradation products.[2] For instance, if the synthesis involves the bromination of a pyridine precursor, you might encounter isomers or compounds with fewer or more bromine atoms.[3] Residual solvents from the reaction or initial work-up are also common.
Q3: Which analytical techniques are best suited to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of pyridine carboxylic acids.[4] A reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer is a good starting point.[4] UV detection is typically effective due to the aromatic nature of the compound.[4] For more detailed analysis and impurity identification, hyphenated techniques like LC-MS are highly valuable.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can reveal the presence of impurities.
Q4: How do the purification techniques differ for derivatives of this compound, such as its esters or amides?
A4: The purification strategy will change based on the derivative's properties. For example, converting the carboxylic acid to an ester or amide will remove the acidic proton, reducing the compound's polarity and eliminating its zwitterionic character. This generally makes the derivative more soluble in organic solvents and more amenable to normal-phase chromatography. Acid-base extraction would no longer be an effective primary purification step for these non-ionizable derivatives.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The solute is coming out of the solution above its melting point, or the concentration is too high. This can also happen if the chosen solvent is too nonpolar.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add more of the primary solvent to dilute the solution.
-
Allow the solution to cool more slowly. A gradual decrease in temperature is crucial for crystal formation.
-
If the issue persists, consider a different solvent system, perhaps a more polar one or a mixture of solvents.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution may be supersaturated, or too much solvent was used.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.
-
-
Concentrate the solution: If too much solvent was used, carefully evaporate some of it to increase the solute concentration and then try cooling again.
-
Issue 3: The recrystallized product is not significantly purer.
-
Cause: The impurity may have very similar solubility properties to the desired compound in the chosen solvent.
-
Solution:
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should ideally remain soluble or insoluble at all temperatures.
-
Preliminary purification: Consider a preliminary purification step like an acid-base extraction to remove impurities with different acidic or basic properties before recrystallization.
-
Column Chromatography
Issue 1: Peak tailing is observed during HPLC or flash chromatography.
-
Cause: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica-based stationary phases.
-
Solution:
-
Mobile phase modification: Add a small amount of a competing base, like triethylamine (TEA), to the eluent. The TEA will interact with the active silanol sites, reducing their interaction with the pyridine compound.
-
pH adjustment: For reverse-phase HPLC, adjusting the mobile phase pH to be more acidic can protonate the pyridine nitrogen, leading to better peak shape.
-
Alternative stationary phases: Consider using a different type of column, such as one with an end-capped stationary phase or a polymer-based column that is more tolerant of basic compounds.
-
Issue 2: Poor separation of the desired compound from an impurity.
-
Cause: The chosen mobile phase and stationary phase do not provide sufficient selectivity for the two compounds.
-
Solution:
-
Optimize the mobile phase:
-
Gradient elution: If using isocratic elution, switch to a gradient method to improve resolution.
-
Solvent composition: Systematically vary the ratio of the solvents in the mobile phase.
-
Different solvents: Try a different organic modifier in the mobile phase.
-
-
Change the stationary phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., a phenyl or cyano column instead of a C18) may provide the necessary selectivity.
-
Advanced techniques: For very challenging separations, consider more advanced techniques like mixed-mode chromatography, which utilizes multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) to enhance separation.[1]
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity | Expected Recovery | Key Advantages | Common Challenges |
| Recrystallization | >98% | 70-90% | Cost-effective, scalable, can yield high-purity crystals. | Finding a suitable solvent can be time-consuming; risk of "oiling out". |
| Acid-Base Extraction | Moderate (as a preliminary step) | 85-95% | Good for removing neutral or basic/acidic impurities. | May not remove impurities with similar pKa values; requires subsequent purification. |
| Flash Chromatography (Silica Gel) | 95-99% | 60-80% | Good for separating compounds with different polarities. | Peak tailing can be an issue; potential for sample degradation on silica. |
| Preparative HPLC | >99% | 50-70% | High resolution, capable of separating very similar compounds. | Lower capacity, more expensive, requires more solvent. |
| Supercritical Fluid Chromatography (SFC) | >99% | 70-90% | Fast, uses less organic solvent, good for polar compounds. | Requires specialized equipment.[5][6][7][8] |
Note: The values in this table are estimates and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanol solution, slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC Purification
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: Dependent on the column diameter (typically 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-purification: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical decision tree for troubleshooting common purification problems.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of a sub/supercritical fluid chromatography based purification method for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Technical Support Center: Strategies to Improve the Yield of Reactions Involving 3,5-Dibromopyridine-4-carboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in chemical reactions involving 3,5-Dibromopyridine-4-carboxylic acid.
Troubleshooting Guides
This section provides detailed guidance on overcoming common issues encountered during reactions with this compound.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds. However, the unique structure of this compound can present challenges, leading to lower than expected yields.
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings with bromopyridine substrates are a common issue. The primary challenges stem from the pyridine nitrogen's ability to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, side reactions such as homocoupling and protodeboronation can consume starting materials and reduce the overall yield.
Potential Causes & Troubleshooting Strategies:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium catalyst and mitigate inhibition. The choice of palladium precursor is also critical; consider screening different sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Side Reactions:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the this compound can be a significant side reaction, often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles are highly effective.
-
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene, reducing the amount available for the cross-coupling.
-
Solution: Use anhydrous solvents and high-purity boronic acids. Consider using boronic esters (e.g., pinacol esters) which are generally more stable.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for an efficient reaction.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The solubility of all components is key, and a solvent screen can identify the optimal medium. Temperature optimization is also necessary; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.
-
Illustrative Workflow for Troubleshooting Low Yield in Suzuki Coupling:
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish and gives a poor yield. What steps can I take to improve this?
Answer:
Similar to other palladium-catalyzed reactions, the Sonogashira coupling of bromopyridines can be challenging. In addition to potential catalyst inhibition by the pyridine nitrogen, the reactivity of the C-Br bond and the stability of the copper co-catalyst are important considerations.
Potential Causes & Troubleshooting Strategies:
-
Catalyst System: The combination of the palladium catalyst, ligand, and copper(I) co-catalyst is critical.
-
Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands. Ensure the copper(I) source (typically CuI) is fresh and of high quality, as oxidation to copper(II) can inhibit the reaction. In some cases, a copper-free Sonogashira protocol may be advantageous.
-
-
Base Selection: An appropriate base is required to deprotonate the terminal alkyne.
-
Solution: Amine bases such as triethylamine (NEt₃) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent as well. The choice and excess of the base can influence the reaction rate.
-
-
Solvent: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.
-
Solution: Common solvents include THF, DMF, and dioxane. The choice of solvent can impact the solubility of the starting materials and the stability of the catalytic species.
-
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, particularly in the presence of oxygen.
-
Solution: As with other cross-coupling reactions, maintaining a strict inert atmosphere is crucial to minimize this side reaction.
-
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is not proceeding to completion. How can I drive the reaction forward?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound is highly dependent on the reaction conditions.
Potential Causes & Troubleshooting Strategies:
-
Catalyst and Ligand Selection: This is often the most critical factor. The ligand must be able to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.[1][2]
-
Solution: A wide array of specialized phosphine ligands have been developed for Buchwald-Hartwig aminations. Screening ligands such as XPhos, SPhos, or Josiphos-type ligands is recommended. Palladium precatalysts that are air-stable and generate the active Pd(0) species in situ can also be beneficial.
-
-
Base Choice: The strength and nature of the base are crucial for the deprotonation of the amine and for facilitating the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.
-
-
Solvent: Anhydrous, aprotic solvents are generally used.
-
Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations. Ensure the solvent is thoroughly dried and degassed.
-
Issue 2: Low Yield in Esterification Reactions
Question: I am trying to perform a Fischer esterification of this compound with methanol or ethanol using an acid catalyst, but the yield is low. What are the likely reasons?
Answer:
Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the presence of water, which can drive the equilibrium back towards the starting materials, or incomplete reaction.[3]
Potential Causes & Troubleshooting Strategies:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.
-
Solution: To drive the reaction towards the product, either use a large excess of the alcohol (which can also serve as the solvent) or remove the water as it is formed.[3] A Dean-Stark apparatus can be used for azeotropic removal of water with a suitable solvent like toluene.
-
-
Catalyst: A strong acid catalyst is required.
-
Solution: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts. Ensure a sufficient catalytic amount is used.
-
-
Reaction Time and Temperature: The reaction can be slow.
-
Solution: Ensure the reaction is heated to reflux for a sufficient amount of time to reach equilibrium. Monitor the reaction progress by TLC or LC-MS.
-
Issue 3: Unwanted Side Reactions
Question: I am observing the formation of 3,5-dibromopyridine in my reaction mixture, indicating decarboxylation of my starting material. How can I prevent this?
Answer:
Decarboxylation, the loss of CO₂, can occur with pyridine-4-carboxylic acids, especially at elevated temperatures. The presence of two bromine atoms may influence the propensity for decarboxylation.
Potential Causes & Troubleshooting Strategies:
-
High Reaction Temperatures: Many cross-coupling reactions require elevated temperatures, which can promote decarboxylation.
-
Solution: If possible, screen for more active catalyst systems that allow the reaction to proceed at a lower temperature. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially minimizing thermal decomposition.
-
-
Reaction Conditions: The solvent and base can also influence the rate of decarboxylation.
-
Solution: If decarboxylation is a significant issue, it may be necessary to perform a systematic screen of solvents and bases to find conditions that favor the desired reaction over decarboxylation. In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction and then hydrolyzing it back to the acid may be a viable strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the two bromine atoms in this compound in cross-coupling reactions?
A1: In many palladium-catalyzed cross-coupling reactions, the two bromine atoms at the 3- and 5-positions of the pyridine ring can exhibit different reactivities, allowing for selective mono- or di-functionalization. The relative reactivity can be influenced by steric and electronic factors of the incoming coupling partner and the reaction conditions. Careful control of stoichiometry (e.g., using one equivalent of the coupling partner for mono-substitution) and reaction time can often achieve selective coupling at one position.
Q2: How does the carboxylic acid group affect the solubility of this compound in common organic solvents?
A2: The carboxylic acid group is polar and capable of hydrogen bonding, which can lead to limited solubility in nonpolar solvents like toluene and hexane. Solubility is generally better in more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), especially with gentle heating. The solubility can also be significantly increased by converting the carboxylic acid to its corresponding salt (e.g., by adding a base).
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound should be handled with appropriate safety measures. It is a solid that can be irritating to the eyes, skin, and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Quantitative Data Summary
While specific yield data for reactions with this compound is not extensively available in the literature, the following table provides a general overview of typical yields for related bromopyridine substrates under various optimized conditions. These can serve as a starting point for reaction optimization.
| Reaction Type | Substrate Example | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| Sonogashira | 3-Bromopyridine | PdCl₂(PPh₃)₂ (2) | - | NEt₃ | THF | 65 | 6 | 80-90 |
| Buchwald-Hartwig | 3-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 16 | 90-99 |
| Fischer Esterification | Benzoic Acid | H₂SO₄ (cat.) | - | - | Methanol | Reflux | 4 | >90 |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv. for mono-coupling, 2.2-3.0 equiv. for di-coupling), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane or toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer to protonate the carboxylic acid and then extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops) to the solution.
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the ester by column chromatography or distillation.
Disclaimer: These protocols are general guidelines and may require optimization for specific substrates and reaction scales. Always consult the relevant literature and perform small-scale test reactions to determine the optimal conditions for your specific application.
References
troubleshooting common failures in 3,5-Dibromopyridine-4-carboxylic acid coupling reactions
Welcome to the technical support center for troubleshooting common failures in coupling reactions involving 3,5-Dibromopyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
A1: Low yields in coupling reactions with this substrate can stem from several factors. The electron-withdrawing nature of the two bromine atoms and the carboxylic acid group, combined with the coordinating ability of the pyridine nitrogen, can deactivate the palladium catalyst. Additionally, the steric hindrance around the reaction sites can impede the approach of coupling partners. Common side reactions such as protodebromination (loss of a bromine atom) and homocoupling of the coupling partners can also consume starting materials and reduce the yield of the desired product. Careful optimization of the catalyst system, base, solvent, and temperature is crucial for success.
Q2: I am observing the formation of significant side products. What are the most common ones and how can I minimize them?
A2: Common side products include homocoupled products (from the coupling of two molecules of the boronic acid/ester in Suzuki reactions or two molecules of the amine in Buchwald-Hartwig reactions), protodebromination products where one or both bromine atoms are replaced by hydrogen, and potentially products arising from decarboxylation of the starting material or product. To minimize these, ensure thorough degassing of the reaction mixture to remove oxygen, which promotes homocoupling. Using a less reactive base or lower temperatures can sometimes reduce protodebromination. The choice of ligand is also critical in promoting the desired cross-coupling over side reactions.
Q3: Is the carboxylic acid group on this compound stable under typical cross-coupling conditions?
A3: The carboxylic acid group at the 4-position of the pyridine ring can be prone to decarboxylation (loss of CO2) under certain conditions, particularly at elevated temperatures.[1][2] The rate of decarboxylation can be influenced by the reaction solvent, base, and the presence of certain metal catalysts.[3] If the carboxylic acid functionality is desired in the final product, it is advisable to screen reaction conditions at lower temperatures initially. If decarboxylation is a persistent issue, protecting the carboxylic acid as an ester may be a viable strategy, followed by deprotection as a final step.
Q4: What are the best practices for purifying the products of these coupling reactions?
A4: Purification can be challenging due to the presence of structurally similar impurities. A typical workflow involves an aqueous workup to remove inorganic salts and water-soluble byproducts. This is often followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and organic-soluble side products. In some cases, crystallization can be an effective method for obtaining highly pure solid products. The choice of solvent system for both chromatography and crystallization is critical and may require some optimization.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no product formation.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center. |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial. |
| Poor Substrate Reactivity | The C-Br bonds may be less reactive due to the electron-deficient nature of the pyridine ring. Increase the reaction temperature, but monitor for decarboxylation. Screen different palladium sources and ligands. |
| Inefficient Transmetalation | The choice of base is crucial. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. Ensure the base is finely powdered and anhydrous for solid bases. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids. |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Problem: Incomplete conversion or decomposition of starting materials.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The amine substrate or pyridine nitrogen can poison the catalyst. Use a higher catalyst loading or a more robust catalyst system (e.g., pre-catalysts like G3-XPhos). |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases are often ineffective.[4] |
| Steric Hindrance | Coupling with bulky amines can be challenging. Use ligands specifically designed for hindered substrates, such as BrettPhos or RuPhos.[5][6] |
| Reaction Temperature | Some reactions require elevated temperatures (80-110 °C) to proceed.[4] However, high temperatures can also lead to decomposition. Careful temperature optimization is necessary. |
| Solvent Choice | Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can significantly impact the reaction rate and outcome. |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship for Buchwald-Hartwig Troubleshooting
Sonogashira Coupling
Problem: Low conversion and/or formation of Glaser-Hay homocoupling byproduct.
| Possible Cause | Suggested Solution |
| Copper(I) Cocatalyst Issues | Ensure the Cu(I) source (e.g., CuI) is fresh and of high purity. The reaction is sensitive to the quality of the copper cocatalyst. |
| Glaser-Hay Homocoupling | This side reaction is promoted by oxygen. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7] |
| Base Incompatibility | An amine base such as triethylamine (TEA) or diisopropylamine (DIPEA) is typically used. The choice of base can influence the reaction rate and selectivity. |
| Low Reactivity of Aryl Bromide | Higher temperatures may be required. Consider using a more active palladium catalyst or ligand system. |
| Alkyne Instability | Some terminal alkynes can be unstable under the reaction conditions. Use a slight excess of the alkyne. |
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Add an amine base (e.g., triethylamine, 2-3 equiv.).
-
Degas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Amide Coupling
Problem: Failure to form the amide bond, especially with hindered or electron-deficient amines.
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of the Amine | Standard coupling reagents (e.g., HATU, HOBt/EDC) may not be sufficiently reactive.[8][9] Use more potent coupling reagents like COMU, PyAOP, or T3P. |
| Steric Hindrance | Both the carboxylic acid and the amine can be sterically demanding. Elevated temperatures (conventional or microwave heating) may be necessary to overcome the activation barrier. |
| Acyl Fluoride Formation | In-situ formation of the acyl fluoride from the carboxylic acid using reagents like PyFluor or XtalFluor-E, followed by reaction with the amine, can be a highly effective strategy for challenging couplings.[8][9] |
| Incorrect Base | The choice of a non-nucleophilic base, such as DIPEA or 2,4,6-collidine, is important to prevent side reactions and facilitate the coupling. |
| Solvent Effects | Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions. |
Experimental Workflow for Challenging Amide Coupling
References
- 1. Organophotoredox/palladium dual catalytic decarboxylative Csp 3 –Csp 3 coupling of carboxylic acids and π-electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02609C [pubs.rsc.org]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. researchgate.net [researchgate.net]
selecting the optimal catalyst and ligand for reactions with 3,5-Dibromopyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromopyridine-4-carboxylic acid in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl compounds.[1][2]
-
Heck Reaction: For the coupling with alkenes to form substituted alkenes.[3][4]
-
Sonogashira Coupling: For the reaction with terminal alkynes to generate alkynylated pyridines.
Q2: Does the carboxylic acid group interfere with the cross-coupling reactions?
A2: The carboxylic acid group can potentially interfere with the catalytic cycle, primarily through its acidic proton, which can react with the basic components of the reaction mixture. It can also coordinate to the palladium catalyst. To mitigate these effects, it is common to either:
-
Use the ester form of the substrate (e.g., methyl or ethyl ester).
-
Employ an excess of a suitable base to deprotonate the carboxylic acid in situ.
Q3: Why is the selection of the right ligand so critical when working with pyridine-containing substrates?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes. The use of bulky (sterically hindered) phosphine ligands is crucial as they can shield the palladium center, preventing the coordination of the pyridine nitrogen and promoting the desired catalytic activity.
Q4: What are some of the key challenges when performing cross-coupling reactions with this compound?
A4: Key challenges include:
-
Low Reactivity: The electron-deficient nature of the pyridine ring can sometimes lead to slower reaction rates.
-
Catalyst Inhibition: As mentioned, the pyridine nitrogen can inhibit the catalyst.
-
Selectivity: In di-brominated substrates, achieving selective mono- or di-substitution can be challenging and often requires careful optimization of reaction conditions.
-
Side Reactions: Issues such as homocoupling of the coupling partners and dehalogenation of the starting material can reduce the yield of the desired product.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center from the pyridine nitrogen. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Base | Screen different bases. For pyridine carboxylic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is anhydrous. |
| Solvent Effects | Test a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The solubility of all reactants is crucial. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times. |
Issue 2: Significant Homocoupling or Dehalogenation Byproducts
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Thoroughly degas the reaction mixture and solvents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen). |
| Unstable Boronic Acid | Use the corresponding pinacol boronate ester, which is generally more stable. |
| Suboptimal Ligand | A less bulky ligand might favor side reactions. Switch to a bulkier ligand to promote the desired cross-coupling. |
| High Catalyst Loading | While counterintuitive, sometimes reducing the catalyst loading can minimize side reactions. |
Issue 3: Difficulty in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Weak Base | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required. |
| Ligand Choice | For amination of pyridyl halides, biaryl phosphine ligands (e.g., from the Buchwald group) are often superior. Screen a variety of these ligands. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, higher temperatures and longer reaction times may be necessary. |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred. |
Data Presentation: Catalyst and Ligand Selection for Cross-Coupling Reactions
The following tables summarize typical catalysts, ligands, and conditions for various cross-coupling reactions with substrates similar to this compound. This data can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | 5-Bromoindazoles |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT | High | Aryl bromides |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 80 | High | 2,4-Dibromopyridine |
Table 2: Buchwald-Hartwig Amination Conditions for Bromopyridine Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | High | 3-Bromopyridine |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | High | 2-Bromopyridine |
| BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 78 | 3-Bromopyridine |
| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | 3-Bromopyridine |
Table 3: Heck Reaction Conditions for Dibromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good | 2,3- and 3,5-dibromopyridine |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 120 | Good | 3,5-dibromopyridine |
Table 4: Sonogashira Coupling Conditions for Halogenated Pyridines
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | RT | 92 | 6-bromo-3-fluoro-2-cyanopyridine |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | DMF | 80 | Good | 3,5-dibromo-2,6-dichloropyridine |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 3,5-dibromopyridine-4-carboxylate
Materials:
-
Methyl 3,5-dibromopyridine-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv per bromine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv per bromine)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the methyl 3,5-dibromopyridine-4-carboxylate, arylboronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
General Protocol for Buchwald-Hartwig Amination of Methyl 3,5-dibromopyridine-4-carboxylate
Materials:
-
Methyl 3,5-dibromopyridine-4-carboxylate (1.0 equiv)
-
Amine (1.1-1.5 equiv per bromine)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equiv per bromine)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and base under an inert atmosphere.
-
Add the methyl 3,5-dibromopyridine-4-carboxylate to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions
Caption: A flowchart for systematically troubleshooting low product yield in cross-coupling reactions.
Signaling Pathway: Inhibition of CDK8 by 3,5-Disubstituted Pyridine Derivatives
Derivatives of 3,5-disubstituted pyridine-4-carboxylic acid have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[5][6][7][8][9] CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription, particularly in pathways like Wnt/β-catenin and STAT signaling, which are often dysregulated in cancer.[5][6]
Caption: Inhibition of CDK8 by 3,5-disubstituted pyridine derivatives, modulating Wnt and STAT signaling pathways.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
impact of solvent choice on the reactivity of 3,5-Dibromopyridine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of 3,5-Dibromopyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is a solid with a relatively high melting point (218-223 °C), indicating strong intermolecular forces. Its solubility is a critical factor for reaction success. While specific quantitative data is sparse in the literature, its solubility can be inferred from its structure and from data on similar compounds. The presence of both a polar carboxylic acid group and a less polar dibromopyridine ring means its solubility is highly dependent on the solvent's nature. Generally, it exhibits poor solubility in non-polar solvents and better solubility in polar, and particularly polar aprotic, solvents. The solubility of carboxylic acids in certain organic solvents can also be enhanced by the presence of a small amount of water.[1]
Data Presentation: Estimated Solubility Profile
| Solvent Class | Example Solvents | Estimated Solubility | Rationale & Notes |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents can effectively solvate both the polar carboxylic acid group and the pyridine ring. They are often the solvents of choice for reactions involving this substrate.[2][3] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Solubility in alcohols is moderate but may require heating. Solubility in water is generally low but increases significantly upon deprotonation with a base to form a carboxylate salt. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Often used in reactions like Suzuki couplings, but may require heating to fully dissolve the starting material.[4][5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally poor solvents for this compound due to the high polarity of the carboxylic acid group. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The high polarity of the molecule prevents it from dissolving in non-polar hydrocarbon solvents. |
Q2: How does solvent choice impact the Fischer esterification of this compound?
A2: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7] The choice of "solvent" is integral to the reaction's success.
-
Reactant as Solvent: In a typical Fischer esterification, the alcohol reactant is used in a large excess and also serves as the reaction solvent.[8] This high concentration of the alcohol shifts the reaction equilibrium towards the product side, maximizing the ester yield, according to Le Châtelier's principle.
-
Co-solvents: If the carboxylic acid has poor solubility in the alcohol, a co-solvent might be necessary. However, this is less common and can complicate the reaction workup. For this compound, using a simple alcohol like methanol or ethanol in excess with gentle heating is usually sufficient.
-
Water Removal: The reaction produces water, which can hydrolyze the ester product and shift the equilibrium back to the reactants. While not strictly a solvent choice, managing water content is critical. Using a Dean-Stark apparatus to remove water azeotropically (with a co-solvent like toluene) or adding a dehydrating agent can further improve yields.[8]
Q3: What are the recommended solvent systems for Suzuki-Miyaura cross-coupling reactions with this compound?
A3: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed method for forming C-C bonds. The solvent system, which includes the solvent and the base, is critical for yield and selectivity.[4][9] The solvent must dissolve the reactants and catalyst and facilitate the key steps of the catalytic cycle.
-
Role of the Solvent: The solvent influences the solubility of the reactants, the stability of the palladium catalyst, and the rate of the transmetalation step.[10]
-
Common Systems: Mixtures of an organic solvent with water are very common. The water is essential for dissolving the inorganic base (like K₂CO₃, Cs₂CO₃, or K₃PO₄) and assisting in the transmetalation step.[4][5]
Data Presentation: Common Solvent/Base Systems for Suzuki Coupling
| Solvent System | Typical Base | Temperature | Notes |
| 1,4-Dioxane / Water | K₃PO₄, Cs₂CO₃ | 80-120 °C | A very common and robust system for a wide range of substrates.[4][5] |
| Toluene / Ethanol / Water | K₂CO₃, Na₂CO₃ | Reflux | Toluene is the primary organic phase, while ethanol can help with substrate solubility. |
| Dimethylformamide (DMF) | K₃PO₄ | 85-100 °C | A good polar aprotic solvent that can dissolve a wide range of reactants, including boronic acids and the substrate.[5] |
| Acetonitrile / Water | K₂CO₃ | Reflux | Another effective polar aprotic/aqueous mixture. |
Q4: How does solvent selection affect nucleophilic aromatic substitution (SNAr) reactions on this compound?
A4: The bromine atoms on this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group. Solvent choice is crucial for this reaction type.
-
Polar Aprotic Solvents are Essential: SNAr reactions proceed through a charged intermediate (a Meisenheimer complex). Polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile are ideal because they can stabilize this charged intermediate without solvating the nucleophile excessively.[11]
-
Avoid Protic Solvents: Protic solvents (like water or alcohols) will form strong hydrogen bonds with the nucleophile (e.g., an amine or alkoxide).[12] This "cages" the nucleophile, reducing its reactivity and significantly slowing down or preventing the SNAr reaction.[11]
Q5: What are the key solvent considerations for the decarboxylation of this compound?
A5: Decarboxylation involves the removal of the carboxylic acid group and typically requires heat. The choice of solvent is dictated by the required reaction temperature and the stability of the starting material and product.
-
High-Boiling Solvents: High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), quinoline, or mesitylene are often used to achieve the necessary temperatures (typically 120-190 °C).[13][14]
-
Solvent-Free (Neat) Conditions: In some cases, the reaction can be performed without any solvent, simply by heating the neat carboxylic acid, especially if its melting point is below the required reaction temperature.[13]
-
Catalysis: Decarboxylation can be catalyzed by acids or bases, or by metal catalysts (e.g., copper salts).[13][14] The solvent must be compatible with the chosen catalyst. For instance, acidic decarboxylation can sometimes be performed in water at high temperatures.[13]
Troubleshooting Guides
Problem: My starting material, this compound, will not dissolve in the reaction solvent.
-
Is the solvent appropriate for the reaction type?
-
For Suzuki couplings, ensure you are using a suitable solvent like dioxane or DMF. Gentle heating and stirring should aid dissolution. Remember that complete dissolution may only occur at the reaction temperature.
-
For esterifications where the alcohol is the solvent, heating may be required.
-
For SNAr, if solubility in acetonitrile is an issue, try a stronger polar aprotic solvent like DMF or DMSO.
-
-
Have you tried heating? Many reactions involving this substrate require elevated temperatures, which will also increase its solubility.
-
Is your starting material pure? Impurities can sometimes affect solubility.
-
Consider a different solvent system. If solubility remains a persistent issue, consult the tables above to select an alternative solvent known to be effective for your specific transformation.
Problem: The yield of my Suzuki-Miyaura coupling reaction is very low.
-
Did you degas your solvent? The palladium catalyst is sensitive to oxygen. The solvent and reaction mixture must be thoroughly degassed (e.g., by bubbling with argon or nitrogen for 10-20 minutes) before adding the catalyst.[4]
-
Is your solvent anhydrous (if required)? While many Suzuki protocols use water, the organic solvent component (e.g., dioxane, DMF) should be of high quality and dry to prevent side reactions.
-
Is your base appropriate and fully dissolved? Using an aqueous solution of the base or a phase-transfer catalyst can sometimes improve results if the base is not interacting effectively with the reactants.
-
Has the catalyst degraded? Ensure the palladium catalyst is active. If it has been stored improperly, it may have decomposed.
Problem: My Fischer esterification is not reaching completion and I have a lot of starting material left.
-
Are you using a sufficient excess of the alcohol? The reaction is an equilibrium. A 5- to 10-fold excess of the alcohol (or more) is recommended to drive the reaction forward.[8]
-
Are you effectively removing water? The presence of water will push the equilibrium back towards the starting materials. If simply using excess alcohol is insufficient, consider using a Dean-Stark apparatus or adding a chemical drying agent compatible with the reaction conditions.
-
Is your acid catalyst active? Ensure you have added a sufficient amount of a strong acid catalyst like concentrated H₂SO₄ or TsOH.[6]
Visualizations
Experimental and logical Workflows
Caption: Decision workflow for selecting a solvent system.
References
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
effective work-up and isolation procedures for products of 3,5-Dibromopyridine-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the effective work-up and isolation of 3,5-Dibromopyridine-4-carboxylic acid (CAS 13958-91-3).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from a reaction mixture?
A1: The most effective method is an acid-base extraction. The carboxylic acid functional group allows the product to be selectively extracted into an aqueous basic solution (as its carboxylate salt), leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure carboxylic acid product, which can be collected by filtration.
Q2: My product is not precipitating after adding acid to the aqueous extract. What could be the issue?
A2: Several factors could be at play:
-
Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate. Ensure the solution is acidic to litmus paper (ideally pH 2-3).
-
High Solubility: The product may have some solubility in the aqueous medium. Try cooling the solution in an ice bath to reduce solubility or add a saturated brine solution to "salt out" the product.
-
Low Concentration: If the product concentration is very low, it may not precipitate. Consider concentrating the solution under reduced pressure before acidification, but be cautious of potential decomposition at high temperatures.
Q3: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
A3: Emulsions are common when working with pyridine-containing compounds. To break an emulsion:
-
Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help force the separation of layers.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.
-
Patience: Allowing the mixture to stand undisturbed for an extended period (15-30 minutes) can lead to separation.
Q4: What are the best solvents for recrystallizing this compound?
A4: While specific solubility data is limited, suitable recrystallization solvents for polar, acidic compounds often include aqueous ethanol, methanol, or acetic acid. The ideal solvent system should dissolve the compound when hot but result in low solubility when cold to maximize recovery. Small-scale trials are recommended to find the optimal solvent or solvent pair.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (218-223 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any residual solvents or organic impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13958-91-3 |
| Molecular Formula | C₆H₃Br₂NO₂ |
| Molecular Weight | 280.90 g/mol [1][2] |
| Melting Point | 218-223 °C[1] |
| Appearance | Solid[1] |
| Synonyms | 3,5-Dibromoisonicotinic acid[1][2] |
Table 2: Common Solvents for Work-up Procedures
| Solvent | Density (g/mL) | Boiling Point (°C) | Layer in Water | Primary Use |
| Dichloromethane | 1.33 | 39.6 | Bottom | Organic Extraction |
| Ethyl Acetate | 0.902 | 77.1 | Top | Organic Extraction |
| Diethyl Ether | 0.713 | 34.6 | Top | Organic Extraction |
| Hexanes | ~0.66 | ~69 | Top | Recrystallization, Washing |
| Ethanol | 0.789 | 78.4 | Miscible | Recrystallization |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol assumes the reaction was performed in an organic solvent and the desired product is this compound.
-
Reaction Quenching: Cool the reaction mixture to room temperature. If any reactive reagents (e.g., strong acids, bases, or oxidizing agents) are present, quench them appropriately (e.g., by slowly adding water or a mild reducing/oxidizing agent).
-
Solvent Addition: Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate or dichloromethane to ensure a manageable viscosity.
-
Basification: Transfer the mixture to a separatory funnel. Add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure (especially with bicarbonate). Allow the layers to separate. The deprotonated product (carboxylate salt) will move into the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the extraction of the organic layer with the basic solution 1-2 more times to ensure complete recovery of the product.
-
Combine Aqueous Layers: Combine all aqueous extracts in a beaker.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities that may have been carried over.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add a 3 M aqueous solution of hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The this compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold hexanes to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight. For higher purity, proceed to recrystallization.
Visualization of Workflows and Logic
Caption: Standard acid-base extraction workflow for isolating the product.
Caption: Decision tree for troubleshooting common isolation issues.
References
challenges and solutions for scaling up the synthesis of 3,5-Dibromopyridine-4-carboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3,5-Dibromopyridine-4-carboxylic acid and its derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Synthesis of Precursors (e.g., 3,5-Dibromo-4-aminopyridine)
Question: My bromination of 4-aminopyridine is giving a low yield of the desired 3,5-dibromo-4-aminopyridine and multiple products are visible on my TLC. What could be the issue?
Answer: A common issue in the bromination of aminopyridines is over-bromination, leading to the formation of tri-brominated or other isomeric byproducts.[1] To mitigate this, consider the following:
-
Control of Stoichiometry: Carefully control the molar equivalents of your brominating agent (e.g., N-bromosuccinimide - NBS). Using a large excess can lead to multiple brominations.
-
Reaction Temperature: Perform the reaction at a controlled, and often lower, temperature. Room temperature is a good starting point.[2]
-
Choice of Brominating Agent: NBS is often a milder and more selective brominating agent compared to liquid bromine for this type of substrate.[1]
-
Solvent: The choice of solvent can influence the reaction's selectivity. Acetonitrile has been reported to be effective in minimizing byproduct formation.[1]
Question: I am attempting a one-step synthesis of 3,5-dibromo-4-aminopyridine from pyridine, HBr, and H₂O₂, but the yield is poor. How can I optimize this reaction?
Answer: This reaction is sensitive to several parameters. Based on patent literature, the optimal conditions involve a specific molar ratio of reactants and precise temperature control. The highest yields have been reported with a pyridine:HBr:H₂O₂ molar ratio of approximately 1:1.7:1.5. The temperature for the dropwise addition of hydrogen peroxide is crucial and should be around 110°C, followed by an increase to 120°C for the reaction to proceed to completion over about 8 hours.[3] Deviation from these conditions can significantly impact the yield.
Sandmeyer Reaction (e.g., Conversion of -NH₂ to -CN or -I)
Question: My Sandmeyer reaction to convert 3,5-dibromo-4-aminopyridine to 3,5-dibromo-4-cyanopyridine is failing or giving low yields. What are the common pitfalls?
Answer: The Sandmeyer reaction, while powerful, can be troublesome. Here are some key areas to troubleshoot:
-
Diazotization Step: This is the most critical step. Ensure the temperature is kept low (typically 0-5°C) during the addition of sodium nitrite to prevent the premature decomposition of the diazonium salt.[4] The diazonium salt is unstable and should be used immediately in the next step.
-
Acid Choice: Use an appropriate acid for the diazotization. While HCl is common for chloro- and cyano-dediazoniation, H₂SO₄ is also frequently used.[5]
-
Copper Catalyst: For cyanation, a copper(I) cyanide (CuCN) catalyst is traditionally used.[6] Ensure the catalyst is of good quality and used in the correct amount. The use of copper powder or copper bronze is a known modification (Gattermann reaction).[6]
-
Anhydrous Conditions: While the diazotization is performed in an aqueous medium, some subsequent steps, especially those involving organometallic reagents, may require anhydrous conditions. For Sandmeyer-type reactions, this is less of a concern.
-
Side Reactions: The formation of phenols (from reaction with water) or other byproducts can occur if the diazonium salt is not efficiently trapped by the cyanide nucleophile. This can be exacerbated by elevated temperatures.
Question: I am trying to synthesize 3,5-dibromo-4-iodopyridine from the corresponding amine, but the reaction is not working well. Do I need a copper catalyst?
Answer: For the synthesis of aryl iodides from diazonium salts, a copper catalyst is generally not required. The reaction is typically achieved by treating the diazonium salt with an aqueous solution of potassium iodide (KI). The iodide ion itself is a strong enough nucleophile to displace the diazonium group.[7][8]
Nitrile Hydrolysis
Question: I am having difficulty hydrolyzing 3,5-dibromo-4-cyanopyridine to the carboxylic acid. The reaction is either incomplete or I am getting the amide as the main product.
Answer: The hydrolysis of nitriles to carboxylic acids can be challenging. Here are some solutions:
-
Reaction Conditions: Complete hydrolysis to the carboxylic acid typically requires harsh conditions, such as refluxing in a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) for an extended period.[9][10]
-
Stopping at the Amide: Milder conditions or shorter reaction times may lead to the isolation of the intermediate amide. If the amide is your primary product, you will need to subject it to more forcing hydrolysis conditions to obtain the carboxylic acid.
-
Work-up Procedure: If using basic hydrolysis, the product will be the carboxylate salt. You will need to acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.[10]
-
Biocatalysis: As an alternative to harsh chemical methods, enzymatic hydrolysis using nitrilases can provide a high yield of the carboxylic acid under mild conditions, often without the formation of an amide byproduct.[11][12]
Grignard Reaction Route
Question: I am attempting to form a Grignard reagent from a 4-halo-3,5-dibromopyridine to then react with CO₂. The Grignard formation is not initiating.
Answer: The formation of Grignard reagents can be notoriously difficult to initiate. Here are some troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.[1]
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Common activation methods include:
-
Crushing the magnesium turnings in the flask with a glass rod.
-
Adding a small crystal of iodine, which will react with the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.[1]
-
-
Initiation: A small amount of the halide in concentrated solution can be added to the magnesium, and the mixture can be gently warmed. Once the reaction initiates (indicated by bubbling or a cloudy appearance), the rest of the halide solution should be added dropwise.
Question: My Grignard carboxylation reaction is giving a low yield of the desired carboxylic acid, and I am isolating a significant amount of a biphenyl-type byproduct.
Answer: The formation of a biphenyl side product is common in Grignard reactions and arises from the coupling of the Grignard reagent with unreacted starting halide.[13] To minimize this:
-
Slow Addition: Add the halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: High temperatures can favor the formation of the coupling product. Maintain a gentle reflux during the Grignard formation.
-
CO₂ Addition: Ensure an excess of CO₂ is available for the carboxylation step. This is often done by pouring the Grignard solution over crushed dry ice.[10]
Quantitative Data Summary
| Reaction Step | Reactants | Conditions | Yield (%) | Reference(s) |
| Synthesis of 3,5-Dibromo-4-aminopyridine | Pyridine, HBr, H₂O₂ | Molar ratio (Py:HBr:H₂O₂) = 1:1.7:1.5; Add H₂O₂ at 110°C, then reflux at 120°C for 8h. | ~85-90 | [3] |
| 4-Aminopyridine, N-Bromosuccinimide (NBS) | CCl₄ solvent, room temperature, 24h. | ~89.6 | [2] | |
| Sandmeyer Cyanation (General) | Aryl diazonium salt, CuCN | Typically 0-5°C for diazotization, followed by reaction with CuCN at elevated temperatures. | 34-92 | [5] |
| Sandmeyer Iodination | 3,5-Dibromo-4-aminopyridine, NaNO₂, KI, H₂SO₄ | Diazotization at 0-5°C, followed by reaction with KI. | 65-83 | [2] |
| Nitrile Hydrolysis (Enzymatic) | 4-Cyanopyridine, P. putida resting cells | 3 mg/mL cells, 30°C, fed-batch. | >99 | [11] |
| Nitrile Hydrolysis (Chemical) | 4-Cyanopyridine, NaOH | Molar ratio (nitrile:NaOH) = 1:1.5-1.75, 50-80°C. | High | [14] |
| Grignard Carboxylation (General) | Grignard reagent, CO₂ | Anhydrous ether or THF, reaction with solid CO₂ (dry ice), followed by acidic workup. | Variable | [15][16] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine [3]
-
To a 100 mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add pyridine (6.0 g, 0.08 mol) and water (10 mL).
-
Add ammonium carbonate ((NH₄)₂CO₃, 11.5 g, 0.12 mol).
-
After stirring for 5 minutes, slowly add 48% hydrobromic acid (HBr) solution (21.7 g, 0.13 mol) dropwise.
-
Stir for an additional 30 minutes after the addition is complete.
-
Heat the mixture to 110°C.
-
Using a constant pressure dropping funnel, add 30% hydrogen peroxide (H₂O₂, 12 mL) over 30-40 minutes.
-
After the addition is complete, raise the temperature to 120°C and heat at reflux for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 10-11 with a 6 M NaOH solution.
-
Extract the product with tert-butyl methyl ether (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 3,5-Dibromo-4-cyanopyridine (Sandmeyer Reaction) This is a general procedure and may require optimization.
-
Dissolve 3,5-dibromo-4-aminopyridine (1 equivalent) in an aqueous solution of a non-oxidizing acid (e.g., 2.5 equivalents of H₂SO₄ in water) in a flask and cool to 0-5°C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water and warm it to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture (e.g., at 80-90°C) for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Hydrolysis of 3,5-Dibromo-4-cyanopyridine to this compound This is a general procedure for acid-catalyzed hydrolysis.
-
In a round-bottom flask equipped with a reflux condenser, combine the 3,5-dibromo-4-cyanopyridine (1 equivalent) with a mixture of concentrated sulfuric acid (e.g., 5-6 volumes) and water (e.g., 5-6 volumes).
-
Heat the mixture to reflux and maintain reflux for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The carboxylic acid product should precipitate. If it does not, adjust the pH to its isoelectric point (typically pH 3-4 for pyridine carboxylic acids) with a base (e.g., NaOH solution) to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water, ethanol, or an ethanol/water mixture) to obtain the purified this compound.
Visualizations
Experimental Workflows
Caption: Synthetic routes to this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 4. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemoselective electrochemical birch carboxylation of pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. 10.1039/C4QO00301B | Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source† | chem960.com [m.chem960.com]
- 14. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 3,5-Dibromopyridine-4-carboxylic Acid and Other Halogenated Pyridine-4-Carboxylic Acids for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Reactivity, and Biological Activity of 3,5-Dihalogenated Pyridine-4-Carboxylic Acids
Halogenated pyridine scaffolds are pivotal building blocks in medicinal chemistry and materials science, offering unique electronic and steric properties that can significantly influence molecular interactions and reactivity. Among these, 3,5-dihalogenated pyridine-4-carboxylic acids represent a versatile class of intermediates used in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of 3,5-dibromopyridine-4-carboxylic acid against its dichloro and difluoro analogs, focusing on their physicochemical properties, reactivity in key synthetic transformations, and their potential biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituents at the 3 and 5 positions of the pyridine ring profoundly impacts the physicochemical properties of the carboxylic acid derivatives. These properties are critical in determining the reactivity, solubility, and pharmacokinetic profiles of molecules synthesized from these building blocks. A summary of key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of 3,5-Dihalogenated Pyridine-4-Carboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 3,5-Difluoropyridine-4-carboxylic acid | C₆H₃F₂NO₂ | 159.09 | 246 - 249[2] | 1.51 ± 0.10 |
| 3,5-Dichloropyridine-4-carboxylic acid | C₆H₃Cl₂NO₂ | 192.00 | >300 | Not Available |
| This compound | C₆H₃Br₂NO₂ | 280.90 | 218 - 223[3] | Not Available |
The trend in melting points does not follow a simple correlation with molecular weight, suggesting that crystal packing and intermolecular interactions play a significant role. The high melting point of the dichloro- derivative is particularly noteworthy. The predicted low pKa of the difluoro- derivative is consistent with the strong electron-withdrawing nature of fluorine, which stabilizes the carboxylate anion.
Reactivity in Key Synthetic Transformations
3,5-Dihalogenated pyridine-4-carboxylic acids are valuable intermediates in cross-coupling and amidation reactions, allowing for the construction of complex molecular architectures. The nature of the halogen significantly influences the reactivity of the C-X bond, a critical consideration in reaction design.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of 3,5-dihalogenated pyridines, the reactivity of the C-X bond generally follows the order I > Br > Cl > F.[4] This trend is a balance between bond strength and the ease of oxidative addition to the palladium catalyst.
While specific comparative studies on the Suzuki coupling of these three acids are scarce, literature precedents on related polyhalogenated heterocycles can provide insights. For instance, in dihalogenated pyridines containing different halogens, the reaction often occurs selectively at the more reactive halogen site.[5] When the halogens are the same, the regioselectivity is influenced by the electronic properties of the pyridine ring, with positions C2 and C4 being generally more electrophilic and thus more reactive than C3.[4]
Caption: General workflow for amide bond formation.
Biological Activity and Applications in Drug Discovery
Halogenated pyridines are integral components of numerous approved drugs and clinical candidates. The introduction of halogens can modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. [6]
VEGFR-2 Inhibition and Anticancer Potential
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. [7]Several pyridine-containing molecules have been developed as potent VEGFR-2 inhibitors.
While direct cytotoxicity data for this compound and its analogs is not extensively reported, their derivatives have shown promise. For instance, various dihydropyridine carboxylic acid derivatives have demonstrated cytotoxic activity against human cancer cell lines. [8][9][10]The core 3,5-dihalogenated pyridine-4-carboxylic acid scaffold serves as an excellent starting point for the synthesis of libraries of potential VEGFR-2 inhibitors.
dot
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Table 2: Comparative Summary of Performance
| Feature | 3,5-Difluoropyridine-4-carboxylic acid | 3,5-Dichloropyridine-4-carboxylic acid | This compound |
| Reactivity in Suzuki Coupling | Lower reactivity of C-F bond | Moderate reactivity of C-Cl bond | Higher reactivity of C-Br bond |
| Acidity (Predicted) | Higher | Moderate | Lower |
| Potential Biological Activity | Precursor for potent bioactive molecules due to fluorine's effect on metabolism and binding. [11][12] | Intermediate for various pharmaceuticals and agrochemicals. | Building block for anticancer agents and other therapeutic compounds. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine the 3,5-dihalopyridine-4-carboxylic acid (1.0 equiv), the aryl or alkyl boronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Bond Formation using EDC/HOBt
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the 3,5-dihalopyridine-4-carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as DMF or DCM, add HOBt (1.1 equiv) and EDC·HCl (1.1 equiv).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 equiv).
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. [10]
Conclusion
This compound and its dihalogenated counterparts are indispensable tools in modern synthetic and medicinal chemistry. The choice between the difluoro, dichloro, and dibromo analogs depends on the desired reactivity and the specific properties sought in the final product. The higher reactivity of the C-Br bond in Suzuki-Miyaura coupling makes the dibromo derivative a versatile starting material for introducing diverse functionalities. Conversely, the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make the difluoro analog an attractive building block for drug discovery programs, particularly in the development of kinase inhibitors targeting pathways like VEGFR-2. Further quantitative studies on the comparative reactivity and biological activity of these parent acids would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Reactivity of Dibromopyridine Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric position of substituents on the pyridine ring profoundly influences the chemical reactivity of dibromopyridine carboxylic acids. This guide provides a comparative analysis of the reactivity of various isomers of dibromopyridine carboxylic acid in key organic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and decarboxylation. The information presented is based on established principles of organic chemistry and supported by experimental data from related pyridine derivatives.
Factors Influencing Reactivity
The reactivity of dibromopyridine carboxylic acid isomers is primarily governed by the electronic effects of the substituents and their positions relative to each other and the nitrogen atom in the pyridine ring.
-
Electron-Withdrawing Effects: The pyridine nitrogen atom and the carboxylic acid group are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. Bromine atoms are also deactivating due to their inductive effect but are ortho, para-directing for electrophilic substitution on a benzene ring; on a pyridine ring, their effect is more complex and often enhances susceptibility to nucleophilic attack at the carbon to which they are attached.
-
Steric Hindrance: The proximity of the bulky bromine atoms and the carboxylic acid group to the reaction center can sterically hinder the approach of reagents, thereby reducing reaction rates.
-
Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating both nucleophilic substitution and oxidative addition in cross-coupling reactions.
-
Chelation: In certain reactions, the carboxylic acid group and the pyridine nitrogen can chelate to a metal catalyst, influencing the regioselectivity and rate of the reaction.
Comparison of Reactivity in Key Reactions
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution in halopyridines is a common and synthetically useful reaction.[1] The rate of SNAr is highly dependent on the position of the bromine atoms relative to the electron-withdrawing pyridine nitrogen.
Expected Reactivity Order:
The reactivity of the bromine atoms towards nucleophilic substitution is expected to follow the order: 4-bromo > 2-bromo > 3-bromo. This is because the negative charge of the Meisenheimer intermediate is better stabilized when the bromine is at the 2- or 4-position, allowing for delocalization onto the electronegative nitrogen atom.
| Isomer Example | Expected Relative Reactivity of Bromine | Rationale |
| 3,5-Dibromo-2-pyridinecarboxylic Acid | Moderate | Bromine at the 5-position is less activated than at the 2- or 4-position. The bromine at the 3-position is the least reactive. |
| 2,6-Dibromo-4-pyridinecarboxylic Acid | High | Both bromine atoms are at positions activated by the pyridine nitrogen, making them highly susceptible to nucleophilic attack. |
| 3,5-Dibromo-4-pyridinecarboxylic Acid | Low | Both bromine atoms are at the 3- and 5-positions, which are least activated towards nucleophilic substitution.[2] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds.[3][4] The reactivity of aryl halides in Suzuki coupling is influenced by the ease of oxidative addition to the palladium(0) catalyst.
Expected Reactivity Order:
Generally, the reactivity of bromopyridines in Suzuki coupling follows the order of C-Br bond activation: 2-bromo ≈ 4-bromo > 3-bromo. The carboxylic acid group, being electron-withdrawing, can further influence the reactivity.
| Isomer Example | Expected Relative Reactivity | Rationale |
| 4-Bromo-pyridine-2,6-dicarboxylic Acid | High | The bromine at the 4-position is readily activated for oxidative addition.[5] |
| 2,6-Dibromopyridine | High | Both bromine atoms are at activated positions, and selective mono- or di-substitution can often be achieved.[6][7] |
| 3,5-Dibromo-4-pyridinecarboxylic Acid | Moderate to Low | Bromine atoms at the 3- and 5-positions are generally less reactive in Suzuki couplings compared to those at the 2- and 4-positions. |
Decarboxylation
Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide.[8] The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxylic acid group.
Expected Reactivity Order:
Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). This is attributed to the stabilization of the transition state through the formation of a zwitterionic intermediate involving the pyridine nitrogen.[9] The presence of electron-withdrawing bromine atoms can further influence the rate.
| Isomer Example | Expected Relative Ease of Decarboxylation | Rationale |
| Dibromo-2-pyridinecarboxylic Acid Isomers | High | The carboxylic acid at the 2-position allows for the formation of a stabilized zwitterionic intermediate, facilitating decarboxylation.[10] |
| Dibromo-4-pyridinecarboxylic Acid Isomers | Moderate | Decarboxylation is generally slower than for the 2-isomer but can occur under forcing conditions. |
| Dibromo-3-pyridinecarboxylic Acid Isomers | Low | Decarboxylation is typically difficult for 3-pyridinecarboxylic acids. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization for specific isomers and nucleophiles.
-
Reaction Setup: To a solution of the dibromopyridine carboxylic acid isomer (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is added the nucleophile (1.0-1.2 eq.) and a base (e.g., NaH, K2CO3, or NaOEt) if required.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, potentially with microwave heating to accelerate the reaction.[1] Reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and boronic acids.
-
Reaction Setup: A mixture of the dibromopyridine carboxylic acid isomer (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) is placed in a reaction vessel.
-
Solvent and Degassing: A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water) is added. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: The reaction is heated to a temperature typically between 80-120 °C, with or without microwave irradiation, until the starting material is consumed as monitored by TLC or LC-MS.[5]
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Protocol for Decarboxylation
This protocol is a general guideline and the conditions can vary significantly based on the isomer's stability.
-
Reaction Setup: The dibromopyridine carboxylic acid is placed in a high-boiling point solvent (e.g., diphenyl ether) or can be heated neat.
-
Reaction Conditions: The mixture is heated to a high temperature (typically >200 °C). The progress of the reaction can be monitored by observing the evolution of CO2 gas.
-
Workup and Purification: After cooling, the reaction mixture is dissolved in a suitable organic solvent and washed with an aqueous base to remove any unreacted starting material. The organic layer is then dried and concentrated. The product is purified by distillation, sublimation, or chromatography.
Visualizing Experimental Workflows
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Decarboxylation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lookchem.com [lookchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Intermediates for 3,5-Disubstituted Pyridines: Evaluating Alternatives to 3,5-Dibromopyridine-4-carboxylic Acid
For researchers and professionals in drug development, the selection of a synthetic intermediate is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic campaign. 3,5-Dibromopyridine-4-carboxylic acid has long been a staple building block for introducing a 3,5-disubstituted pyridine scaffold, a common motif in pharmacologically active compounds. However, the exploration of alternative intermediates, such as its chloro- and iodo-analogs, is warranted to identify potentially more advantageous routes in terms of reactivity, cost, and ease of synthesis. This guide provides a comprehensive comparison of this compound with its chloro- and iodo- counterparts, supported by experimental data and detailed protocols.
Introduction to 3,5-Dihalopyridine-4-carboxylic Acids
The 3,5-dihalopyridine-4-carboxylic acid scaffold is a versatile intermediate in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions. The two halogen atoms at the 3 and 5 positions provide reactive handles for the sequential and site-selective introduction of various substituents, while the carboxylic acid at the 4-position offers a site for further modification or can influence the electronic properties of the pyridine ring. The choice of halogen (chlorine, bromine, or iodine) can significantly affect the reactivity of the intermediate, with the general trend for reactivity in palladium-catalyzed cross-coupling reactions being I > Br > Cl.
Synthesis of 3,5-Dihalopyridine-4-carboxylic Acids
The accessibility of these intermediates is a key factor in their evaluation. While this compound is commercially available, the synthesis of the chloro and iodo analogs is also achievable through established methods.
Synthetic Pathways Overview
Caption: General synthetic strategies for 3,5-dihalopyridine-4-carboxylic acids.
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a key application for these intermediates. The performance of each dihalo-intermediate is compared below in a model reaction with phenylboronic acid.
Comparative Data
| Intermediate | Halogen | Typical Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dichloropyridine-4-carboxylic acid | Cl | Pd(OAc)₂ / SPhos | 12-24 | 65-75 | [1] |
| This compound | Br | Pd(PPh₃)₄ / Na₂CO₃ | 4-8 | 85-95 | |
| 3,5-Diiodopyridine-4-carboxylic acid | I | Pd(PPh₃)₄ / K₂CO₃ | 1-3 | 90-98 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific reaction conditions and substrates.
The data clearly indicates that the iodo- and bromo- intermediates offer significantly higher reactivity, leading to shorter reaction times and higher yields compared to the chloro-analog. While the iodo-compound is the most reactive, the higher cost and potential for side reactions due to its high reactivity might make the bromo-intermediate a more practical choice in many scenarios.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Synthesis of 3,5-Dichloropyridine-4-carboxylic acid
This protocol describes the synthesis of 3,5-dichloropyridine-4-carboxylic acid starting from the more readily available 3,5-dichloropyridine.
Step 1: Lithiation and Carboxylation of 3,5-Dichloropyridine
-
To a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.1 eq).
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford 3,5-dichloropyridine-4-carboxylic acid.
Synthesis of 3,5-Diiodopyridine-4-carboxylic acid
This protocol outlines the synthesis starting from 4-hydroxypyridine.[2]
Step 1: Iodination of 4-Hydroxypyridine
-
To a solution of 4-hydroxypyridine (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid, add sodium iodide (4.0 eq).
-
Slowly add a solution of sodium chlorite (2.5 eq) and sodium hypochlorite (0.5 eq) in water over 2 hours.
-
Stir the reaction for an additional 2 hours.
-
Dilute the reaction mixture with water and extract with chloroform.
-
Wash the combined organic layers with brine containing sodium bicarbonate and then with brine containing sodium thiosulfate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3,5-diiodo-4-hydroxypyridine.[2]
Step 2: Conversion to 3,5-Diiodopyridine-4-carboxylic acid
Signaling Pathways and Applications
The 3,5-disubstituted pyridine motif is a key component in a multitude of biologically active molecules. These compounds often interact with specific signaling pathways implicated in various diseases. For example, derivatives of these intermediates have been investigated as inhibitors of kinases, proteases, and other enzymes involved in cancer and inflammatory diseases.
Caption: Role of 3,5-dihalopyridine intermediates in drug discovery targeting signaling pathways.
Conclusion
The evaluation of synthetic intermediates is a multifaceted process that requires consideration of synthetic accessibility, reactivity, and cost. While this compound remains a reliable and widely used building block, this guide highlights the potential advantages of its iodo- and chloro-analogs. The 3,5-diiodopyridine-4-carboxylic acid offers the highest reactivity, which can be advantageous for challenging cross-coupling reactions, though its preparation is more involved. The 3,5-dichloropyridine-4-carboxylic acid, while less reactive, is derived from a more economical starting material, making it a consideration for large-scale syntheses where cost is a primary driver. Ultimately, the optimal choice of intermediate will depend on the specific requirements of the synthetic target and the priorities of the research or development program.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Validating the Structure of Compounds Synthesized from 3,5-Dibromopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust validation of chemical structures is a cornerstone of synthetic chemistry and drug development. For novel compounds synthesized from foundational molecules such as 3,5-Dibromopyridine-4-carboxylic acid, a multi-pronged analytical approach is imperative to unequivocally confirm their atomic connectivity and stereochemistry. This guide provides a comparative overview of the most common and powerful analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We present a hypothetical case study of a synthesized amide derivative, 3,5-Dibromo-N-phenylpyridine-4-carboxamide , to illustrate the application and data output of each method.
Comparison of Key Analytical Methods
A combination of spectroscopic and crystallographic techniques provides a comprehensive and unambiguous structural determination. While NMR and MS are essential for confirming the molecular formula and connectivity in solution and the gas phase, X-ray crystallography offers the definitive solid-state structure.
| Analytical Method | Information Provided | Strengths | Limitations | Alternative Approaches |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C). | - Non-destructive- Provides detailed structural information in solution- Versatile with numerous 1D and 2D experiments | - Relatively insensitive, requiring milligram quantities of sample- Complex spectra can be challenging to interpret- Does not provide molecular weight directly | - 2D NMR techniques (COSY, HSQC, HMBC) for complex structures- NOESY/ROESY for stereochemical assignments |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure. | - Extremely sensitive, requiring only microgram to nanogram quantities- Provides accurate molecular weight- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis | - Destructive technique- Provides limited information on stereochemistry- Isomers can be difficult to distinguish without fragmentation analysis | - High-resolution mass spectrometry (HRMS) for elemental composition- Tandem mass spectrometry (MS/MS) for detailed fragmentation analysis |
| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in a single crystal, including bond lengths, bond angles, and absolute stereochemistry. | - Provides the definitive, absolute structure- Gold standard for stereochemical assignment | - Requires a suitable single crystal, which can be difficult to grow- Provides solid-state structure, which may differ from solution conformation | - Co-crystallization with a known chiral molecule- Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for chiral molecules in solution |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of a newly synthesized compound typically follows a set of complementary analyses. The workflow ensures that sufficient data is collected to propose and confirm the chemical structure with a high degree of confidence.
A Comparative Guide to HPLC and GC-MS for Reaction Monitoring of 3,5-Dibromopyridine-4-carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromopyridine-4-carboxylic acid, precise and efficient reaction monitoring is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques that can provide critical insights into reaction progress, yield, and purity. This guide offers an objective comparison of these methods, complete with detailed experimental protocols and supporting data to inform your analytical strategy.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for the separation and quantification of non-volatile and thermally labile compounds.[1] Given that this compound is a polar, aromatic carboxylic acid, HPLC presents a direct method of analysis, often without the need for chemical modification (derivatization).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[3] However, the polar nature and low volatility of carboxylic acids necessitate a derivatization step to convert the analyte into a more volatile form suitable for GC analysis.[4][5] This additional sample preparation step is a key differentiator between the two techniques.
Experimental Protocols
HPLC-UV Methodology
A reversed-phase HPLC method with UV detection is a robust approach for monitoring the reaction of this compound. This method allows for the direct analysis of the reaction mixture with minimal sample preparation.
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot with 900 µL of mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30 °C. |
| Detection | UV at 275 nm.[2] |
| Injection Volume | 10 µL. |
GC-MS Methodology (with Derivatization)
For GC-MS analysis, a derivatization step is required to increase the volatility of this compound. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters.[5]
Sample Preparation and Derivatization:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Evaporate the solvent from the aliquot under a stream of nitrogen.
-
To the dried residue, add 100 µL of BSTFA and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.[5]
-
Cool the sample to room temperature before injection into the GC-MS.
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | A standard Gas Chromatograph coupled to a Mass Spectrometer. |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Inlet Temperature | 250 °C. |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C. |
| Ion Source Temp | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-500. |
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound. The data is representative and intended for comparative purposes.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time per Sample | ~10 minutes | ~20 minutes (excluding derivatization) |
| Sample Preparation Time | ~5 minutes | ~45 minutes |
Method Comparison
Both HPLC and GC-MS offer unique advantages and disadvantages for the reaction monitoring of this compound.
HPLC-UV:
-
Advantages:
-
Direct Analysis: No derivatization is required, simplifying sample preparation and reducing the potential for analytical errors.[1]
-
Robustness: HPLC methods are generally robust and less susceptible to matrix effects compared to GC.
-
Suitability for Polar Compounds: Ideal for the analysis of polar and non-volatile compounds like carboxylic acids.[2]
-
-
Disadvantages:
-
Lower Sensitivity: UV detection is typically less sensitive than mass spectrometry.
-
Peak Co-elution: There is a higher possibility of co-elution with impurities or starting materials of similar polarity, which may require more extensive method development.
-
GC-MS:
-
Advantages:
-
High Sensitivity and Specificity: Mass spectrometric detection provides excellent sensitivity and structural information, aiding in peak identification and the detection of low-level impurities.[3]
-
High Resolution: Capillary GC columns offer high separation efficiency.
-
-
Disadvantages:
-
Derivatization Required: The mandatory derivatization step adds complexity, time, and potential for incomplete reactions or side-product formation.[4][5]
-
Thermal Stability: The analyte must be thermally stable in its derivatized form to withstand the high temperatures of the GC inlet and column. While many TMS esters are stable, this needs to be verified.
-
Matrix Effects: The GC inlet can be prone to contamination from non-volatile components of the reaction mixture, requiring more frequent maintenance.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS.
Conclusion
The choice between HPLC and GC-MS for monitoring the synthesis of this compound depends on the specific requirements of the analysis. For routine reaction monitoring where simplicity, speed of sample preparation, and robustness are key, HPLC-UV is the recommended technique . It provides reliable quantitative data with minimal sample manipulation.
For applications requiring higher sensitivity, such as the identification and quantification of trace impurities or for confirmation of product identity, GC-MS is the more powerful tool . However, the necessity of derivatization adds complexity and time to the analytical workflow.
Ultimately, a well-equipped laboratory may utilize both techniques: HPLC for rapid, routine monitoring and GC-MS for more detailed investigation and troubleshooting.
References
A Comparative Crystallographic Analysis of 3,5-Halogenated Pyridine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 3,5-dibromopyridine-4-carboxylic acid. Due to the limited availability of public crystallographic data for this compound itself, this guide focuses on a comparative study of closely related halogenated analogs: 3,5-dichloroisonicotinic acid and 3,5-difluoroisonicotinic acid. Additionally, the crystal structure of 3,5-dibromo-4-methylpyridine is included to elucidate the structural influence of the substituent at the 4-position of the pyridine ring. This guide is intended to provide researchers with valuable structural insights for the design and development of novel compounds based on the pyridine-4-carboxylic acid scaffold.
Introduction
Pyridinecarboxylic acids and their halogenated derivatives are important building blocks in medicinal chemistry and materials science. The introduction of halogen atoms can significantly influence the physicochemical properties of these molecules, including their acidity, lipophilicity, and crystal packing, which in turn affects their biological activity and material properties. X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, offering crucial insights into intermolecular interactions that govern crystal packing and polymorphism.
This guide presents a summary of the crystallographic data for 3,5-dichloroisonicotinic acid and 3,5-difluoroisonicotinic acid, alongside 3,5-dibromo-4-methylpyridine, to facilitate a comparative understanding of the structural effects of halogen substitution and the nature of the substituent at the 4-position.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected pyridine derivatives. These parameters provide a basis for comparing the unit cell dimensions, crystal system, and space group, which are fundamental characteristics of a crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 3,5-Dichloroisonicotinic acid | C₆H₃Cl₂NO₂ | Monoclinic | C2/c | 10.8457 | 10.4334 | 14.6939 | 112.159 | 1540.5 | 8 |
| 3,5-Difluoroisonicotinic acid | C₆H₃F₂NO₂ | Monoclinic | P2₁/n | 6.8050(10) | 6.8443(9) | 12.7196(14) | 94.562(4) | 590.54(13) | 4 |
| 3,5-Dibromo-4-methylpyridine | C₆H₅Br₂N | Orthorhombic | Pnma | 14.178(3) | 6.9187(18) | 7.6407(12) | 90 | 749.5(3) | 4 |
Data for 3,5-dichloroisonicotinic acid was obtained from the Crystallography Open Database (COD ID: 4512760)[1]. Data for 3,5-difluoroisonicotinic acid was sourced from a publication by Zeng and Du (2020)[2]. Data for 3,5-dibromo-4-methylpyridine was reported by Medjani et al. (2016)[3].
Experimental Protocols
The following section outlines a typical experimental protocol for the characterization of small organic molecules, such as pyridine-4-carboxylic acid derivatives, by single-crystal X-ray diffraction.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, acetone, and ethyl acetate. The choice of solvent can significantly impact crystal quality and polymorphism.
Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares methods. In the final stages of refinement, hydrogen atoms are typically located from difference Fourier maps and refined with appropriate constraints. The final refined structure is evaluated based on parameters such as the R-factor, goodness-of-fit, and the residual electron density map.
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
References
a comparative study of different catalytic systems for cross-coupling with 3,5-Dibromopyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various catalytic systems for cross-coupling reactions involving 3,5-Dibromopyridine-4-carboxylic acid. Due to the limited availability of specific experimental data for this particular substrate in published literature, this comparison leverages data from analogous bromopyridine and aryl carboxylic acid systems to provide a foundational understanding of potential catalytic approaches. The information herein is intended to serve as a starting point for reaction optimization and catalyst selection.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block in medicinal chemistry and materials science. The two bromine atoms at positions 3 and 5 are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group at position 4 can be a site for further modification or can influence the reactivity of the pyridine ring. This guide explores several key cross-coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as the emerging field of decarboxylative coupling.
Comparative Performance of Catalytic Systems
The following tables summarize typical reaction conditions and yields for different cross-coupling reactions on substrates analogous to this compound. These data provide a benchmark for expected performance and highlight the key parameters for each catalytic system.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 | [1] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF | 80 | 88 | [1] |
Table 2: Heck Reaction of Bromopyridine Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | High | [2] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 130 | Good | [3] |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | Good | [4][5] |
| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | High | [5] |
Table 4: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 95 | [6] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 88 | [6] |
Table 5: Decarboxylative Suzuki Coupling of Pyridine-4-carboxylic Acid
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Piv₂O | Dioxane | 120 | 82 | [7] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and will likely require optimization for this compound.
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of bromopyridines.[1]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product, which can then be extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Heck Reaction Protocol
This protocol is a general procedure for the Heck reaction of aryl bromides.[2]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 100-130 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol is based on the Sonogashira coupling of bromopyridines.[4][5]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 3.0 equiv.).
-
Solvent and Alkyne Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[6]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal, evacuate, and backfill with an inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress.
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Dry, concentrate, and purify the product by column chromatography.
Logical Relationship of Catalytic Systems
The choice of catalytic system depends on the desired bond formation and the functional group tolerance of the substrate. For this compound, the carboxylic acid moiety may require specific considerations, such as the choice of base, to avoid unwanted side reactions. Decarboxylative coupling presents an alternative strategy where the carboxylic acid itself acts as a leaving group.
Caption: Comparison of cross-coupling strategies for this compound.
Conclusion
While direct, quantitative data for the cross-coupling of this compound is not extensively reported, the established methodologies for related bromopyridines provide a strong basis for developing successful synthetic routes. The choice of catalyst, ligand, base, and solvent will be crucial for optimizing reaction yields and selectivity. For Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, the carboxylic acid group is expected to be tolerated under many conditions, though careful selection of a non-nucleophilic base is advisable. Decarboxylative coupling offers an intriguing alternative that leverages the carboxylic acid as a functional handle for C-C bond formation, potentially simplifying synthetic pathways. Further experimental investigation is necessary to determine the optimal catalytic system for a given transformation of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking different synthetic routes for the preparation of functionalized pyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a critical task due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an objective comparison of five prominent synthetic routes: the Hantzsch, Bohlmann-Rahtz, Kröhnke, Guareschi-Thorpe, and Ciamician-Dennstedt syntheses. Each method's performance is evaluated based on experimental data, with detailed protocols provided for key reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[1][2] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[1] Modern variations often employ microwave irradiation to reduce reaction times and improve yields.[3]
Data Presentation: Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ultrasonic irradiation, Aqueous (SDS, 0.1M) | - | 96 | [2] |
| Formaldehyde | Ethyl acetoacetate | NH₄OAc / FeCl₃ | Water, Reflux | - | - | [2] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | NH₄OAc | Conventional heating, 80°C | 2.5 h | 82 | [4] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | NH₄OAc | Microwave (800W), Ethanol | 5 min | 92 | [4] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | NH₄OAc | Conventional heating, 80°C | 3 h | 85 | [4] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | NH₄OAc | Microwave (800W), Ethanol | 6 min | 94 | [4] |
Experimental Protocol: Hantzsch Dihydropyridine Synthesis (Conventional Heating)
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine in a subsequent step, for example, using iodine in refluxing methanol.
Experimental Protocol: Microwave-Assisted Hantzsch Pyridine Synthesis
-
In a microwave-safe vessel, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-140°C) for a short duration (e.g., 1-10 minutes).[5]
-
After cooling, partition the reaction mixture between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Hantzsch Pyridine Synthesis Workflow
Caption: General experimental workflow for the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines through the condensation of an enamine with an ethynylketone.[6] This reaction forms an aminodiene intermediate, which, after heat-induced isomerization, undergoes cyclodehydration to yield 2,3,6-trisubstituted pyridines.[6][7] A significant advantage of this method is that it does not require a separate oxidation step to form the aromatic pyridine ring.[6] Modern modifications have led to one-pot procedures, often catalyzed by acids, which improve the efficiency of the synthesis.[1][6]
Data Presentation: Bohlmann-Rahtz Pyridine Synthesis
| Enamine | Ethynylketone | Catalyst/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic acid/Toluene | 50 | 24 | 2-Methyl-4-phenyl-6-carbethoxypyridine | - | [8] |
| 3-Aminocrotononitrile | 1-Phenyl-2-propyn-1-one | Acetic acid/Toluene | 50 | 24 | 2-Methyl-4-phenyl-6-cyanopyridine | - | [8] |
| Ethyl β-aminocrotonate | But-3-yn-2-one | Acetic acid/Toluene | Reflux | - | 2,6-Dimethyl-3-carbethoxypyridine | - | [1] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis
-
To a solution of an enolizable ketone (1.0 equivalent) and an ynone (1.0-1.2 equivalents) in glacial acetic acid, add ammonium acetate (5-10 equivalents).[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualization: Bohlmann-Rahtz Synthesis Pathway
Caption: Logical flow of the Bohlmann-Rahtz pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[9][10] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[10] The reaction proceeds through a Michael addition followed by cyclization and dehydration.[9]
Data Presentation: Kröhnke Pyridine Synthesis
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl Compound | Nitrogen Source | Conditions | Time (h) | Product | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc | Acetic acid, Reflux | - | 2,4,6-Triphenylpyridine | High | [9] |
| Substituted N-acylpyridinium salts | Various enones | NH₄OAc | Solvent-free, 120-140°C | 2-4 | Trisubstituted pyridines | - | [9] |
| Pyridinium salt of 2-acetylthiophene | Michael acceptor | NH₄OAc | Standard conditions | - | Functionalized pyridine | 60 (overall) | [10] |
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
-
Preparation of N-phenacylpyridinium bromide: Dissolve 2-bromoacetophenone in acetone. Add pyridine dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.[9]
-
Pyridine synthesis: In a round-bottom flask, combine N-phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.
Mandatory Visualization: Kröhnke Pyridine Synthesis Mechanism
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from cyanoacetamide and a 1,3-diketone or a β-ketoester.[11] Recent advancements have focused on developing greener protocols using aqueous media and ammonium carbonate as both a nitrogen source and a reaction promoter, leading to high yields and simplified work-up procedures.[12][13]
Data Presentation: Advanced Guareschi-Thorpe Synthesis
| 1,3-Dicarbonyl Compound | Cyano-component | Nitrogen Source | Conditions | Time (h) | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O:EtOH (1:1), 80°C | 4 | 2,6-Dihydroxy-4-methyl-3-cyanopyridine | 96 | [14] |
| Acetylacetone | Cyanoacetamide | Piperidine | Ethanol, Reflux | 4 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | - | [8] |
| Dibenzoylmethane | Cyanoacetamide | NH₄OAc | Acetic acid, 120°C | 6 | 4,6-Diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 78 | [8] |
| Ethyl benzoylacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O:EtOH (1:1), 80°C | 7 | 2,6-Dihydroxy-4-phenyl-3-cyanopyridine | 93 | [14] |
| Ethyl trifluoroacetoacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O:EtOH (1:1), 80°C | 2.5 | 2,6-Dihydroxy-4-trifluoromethyl-3-cyanopyridine | 95 | [14] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
-
In a flask, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol) in a 1:1 mixture of water and ethanol.[13]
-
Heat the reaction mixture to 80°C and stir for the required time (typically 1-8 hours), monitoring the reaction by TLC.
-
Cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the desired functionalized pyridone.
Mandatory Visualization: Guareschi-Thorpe Synthesis Logical Relationship
Caption: Logical relationship in the Guareschi-Thorpe pyridine synthesis.
Ciamician-Dennstedt Rearrangement
The Ciamician-Dennstedt rearrangement describes the conversion of pyrrole into halogenated pyridines through a ring expansion reaction.[15] The classical method involves the reaction of pyrrole with a dihalocarbene, typically generated from a haloform and a strong base.[15] This reaction has traditionally been limited by harsh conditions and low yields.[16] However, modern variations are being developed to improve the efficiency and substrate scope of this transformation, for instance, by using alternative carbene precursors.[1][17]
Data Presentation: Ciamician-Dennstedt Rearrangement and Modern Variations
| Pyrrole Derivative | Carbene Source | Conditions | Product | Yield (%) | Reference |
| Pyrrole | Chloroform / KOH | Alkaline solution | 3-Chloropyridine | Low | [15] |
| 2,5-Dimethylpyrrole | Dichlorocarbene | Neutral aprotic solution | 3-Chloro-2,6-dimethylpyridine | High | [18] |
| N-Substituted Pyrroles | Arylchlorodiazirines | Photochemical activation | N-Alkyl-pyridinium salts | Good | [19] |
| Indoles/Pyrroles | N-triftosylhydrazones | One-pot, two-step protocol | 3-Functionalized quinolines/pyridines | - | [17] |
Experimental Protocol: Classical Ciamician-Dennstedt Rearrangement
-
In a suitable flask, dissolve the pyrrole derivative in a solvent such as dioxane or under phase-transfer conditions.
-
Add a strong base, such as powdered potassium hydroxide or sodium ethoxide.
-
Cool the mixture in an ice bath and slowly add a haloform (e.g., chloroform).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to isolate the 3-halopyridine.
Mandatory Visualization: Ciamician-Dennstedt Rearrangement Workflow
Caption: A simplified workflow of the Ciamician-Dennstedt rearrangement.
References
- 1. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. — Oxford Global Health [globalhealth.ox.ac.uk]
- 18. Mechanism of heterocyclic ring expansions. Part III. Reaction of pyrroles with dichlorocarbene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment - PMC [pmc.ncbi.nlm.nih.gov]
comparing the biological efficacy of agrochemicals derived from 3,5-Dibromopyridine-4-carboxylic acid versus other precursors
While 3,5-Dibromopyridine-4-carboxylic acid serves as a potential synthetic intermediate in the creation of agrochemicals, publicly available literature does not readily identify specific, commercialized active ingredients directly derived from this precursor.[1][2] However, the broader class of halogenated pyridine-based agrochemicals, particularly pyridine carboxylic acid herbicides and pyridine carboxamide fungicides, is extensively studied and utilized in agriculture. This guide provides a comparative overview of the biological efficacy of these compounds, drawing on available experimental data for prominent members of this chemical family.
Pyridine-Based Herbicides: Synthetic Auxins
A significant group of herbicides derived from pyridine precursors belongs to the synthetic auxin class. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4] Prominent examples of pyridine carboxylic acid herbicides include picloram, clopyralid, triclopyr, and aminopyralid.[3][4]
Mechanism of Action: The Synthetic Auxin Pathway
Synthetic auxin herbicides exert their effects by binding to the TIR1/AFB family of auxin co-receptors. This action stabilizes the interaction between these receptors and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are targeted for degradation, leading to the unregulated expression of auxin-responsive genes. This cascade of events results in uncontrolled cell division and elongation, ultimately causing plant death.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Efficacy of Pyridine Herbicides
The choice of a specific pyridine herbicide depends on the target weed spectrum and the crop being treated. While direct comparisons of agrochemicals from this compound are unavailable, studies comparing various commercial pyridine herbicides provide valuable insights into their relative performance.
| Herbicide | Primary Target Weeds | Key Characteristics |
| Picloram | Woody plants, perennial broadleaf weeds | Long soil residual activity |
| Clopyralid | Thistles, dandelions, clover | Selective for broadleaf weeds |
| Triclopyr | Woody plants, vines, broadleaf weeds | Used in forestry and rights-of-way |
| Aminopyralid | Broadleaf weeds in pastures and non-crop areas | Potent at low use rates |
Pyridine-Based Fungicides: SDH Inhibitors
Another important class of agrochemicals derived from pyridine precursors are fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, a vital process for energy production.
Experimental Protocol: In Vitro Fungicidal Assay
The following is a representative protocol for evaluating the in vitro efficacy of pyridine carboxamide fungicides against a target pathogen, such as Botrytis cinerea.
Objective: To determine the concentration of the test compound required to inhibit 50% of fungal mycelial growth (EC₅₀).
Materials:
-
Test compounds (e.g., novel pyridine carboxamides)
-
Positive control (e.g., a commercial SDHI fungicide)
-
Negative control (e.g., solvent used to dissolve compounds)
-
Fungal isolate (Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and the positive control in a suitable solvent (e.g., DMSO) to a stock concentration of 10,000 mg/L.
-
Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-60°C.
-
Incorporation of Test Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also, prepare a set of plates with the solvent alone as a negative control. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of Botrytis cinerea. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: After a set incubation period (e.g., 72 hours), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
EC₅₀ Determination: Use probit analysis or other appropriate statistical software to calculate the EC₅₀ value for each test compound.
Caption: General experimental workflow for in vitro fungicide efficacy testing.
Structure-Activity Relationships of Halogenated Pyridines
The biological activity of pyridine-based agrochemicals is significantly influenced by the nature and position of substituents on the pyridine ring.[5][6] Halogenation, in particular, plays a crucial role in determining the efficacy of these compounds. The introduction of chlorine or bromine atoms can affect the molecule's binding affinity to the target site, its metabolic stability, and its physicochemical properties, such as lipophilicity and electronic character.[5]
For instance, in the case of synthetic auxin herbicides, the specific pattern of halogen substitution on the pyridine ring can influence the molecule's ability to fit into the binding pocket of the TIR1/AFB receptor. Similarly, for SDHI fungicides, the nature of the substituents on the pyridine ring can impact the inhibitor's interaction with the succinate dehydrogenase enzyme complex.
Conclusion
While a direct comparative analysis of agrochemicals derived from this compound versus other precursors is limited by the available data, the broader family of halogenated pyridine agrochemicals demonstrates significant biological efficacy. Pyridine carboxylic acids are a cornerstone of broadleaf weed control through their action as synthetic auxins, while pyridine carboxamides represent a potent class of fungicides targeting fungal respiration. The specific halogenation pattern on the pyridine ring is a key determinant of the biological activity of these compounds, highlighting the importance of precise chemical synthesis in the development of effective crop protection agents. Further research into the synthesis and biological evaluation of agrochemicals from a wider range of pyridine precursors will undoubtedly continue to yield novel and effective solutions for agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 5. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,5-Dibromopyridine-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3,5-Dibromopyridine-4-carboxylic acid based on publicly available safety information. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, regional, and national regulations.
The proper disposal of this compound is critical to ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded as regular waste or poured down the drain. It is classified as a halogenated organic compound and requires disposal as hazardous chemical waste.
Hazard Profile and Safety Considerations
This compound is a solid substance with the following hazard classifications:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Skin Irritant 2 (H315): Causes skin irritation.
-
Eye Irritant 2 (H319): Causes serious eye irritation.
-
Respiratory Sensitizer 1 (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Specific Target Organ Toxicity — Single Exposure 3 (H335): May cause respiratory irritation.
Given these hazards, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Safety Data
| Property | Value | Source |
| CAS Number | 13958-91-3 | [1] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 218-223 °C | [1] |
| GHS Hazard Codes | H302, H315, H319, H334, H335 | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Waste Classification and Segregation
-
Classify the Waste: this compound is a brominated organic compound. Therefore, it must be disposed of as halogenated organic waste .[3]
-
Segregate from Other Waste Streams: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[3][4] Proper segregation is crucial as it affects the final disposal method, with halogenated wastes typically requiring high-temperature incineration.[3][5]
Step 2: Selecting the Appropriate Waste Container
-
Container Material: Use a chemically compatible container with a secure, leak-proof screw cap.[6][7] High-density polyethylene (HDPE) carboys or glass bottles are often suitable. The container must be in good condition, free from cracks or deterioration.[7]
-
Dedicated Container: The container should be dedicated specifically to halogenated organic waste. Many institutions provide color-coded and pre-labeled containers for different waste streams (e.g., green for halogenated organics).[3]
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6][8]
Step 3: Labeling the Waste Container
Proper labeling is a legal requirement and essential for safety. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste ".[4]
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.
-
Approximate Concentration and Quantity of the waste.
-
Hazard Pictograms: Include pictograms for "Health Hazard" and "Exclamation Mark".
-
Laboratory Information: Your name, principal investigator (PI), and lab location.
Step 4: Accumulating Waste Safely
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as in a ventilated cabinet or a chemical fume hood.[8][9] The SAA must be away from sinks or floor drains.[8]
-
Keep Container Closed: The waste container must be securely capped at all times, except when adding waste.[7][8] This prevents the release of harmful vapors.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion of the contents.[7][9]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often six months), contact your facility's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for a pickup.[8][10]
-
Follow Institutional Procedures: Your EHS office will have a specific procedure for requesting waste collection, which may involve an online form or a phone call.[5]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their immediate work area.[10] Trained EHS staff will handle the transportation and final disposal.
Disposal of Contaminated Materials
-
Empty Containers: An empty container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[10] After rinsing, the container can often be disposed of as regular trash after defacing the label.[10]
-
Contaminated PPE and Labware: Gloves, weigh boats, and other disposable items grossly contaminated with the chemical should be placed in a sealed bag, labeled as hazardous waste, and disposed of according to your EHS guidelines. Chemically contaminated sharps must be placed in a designated, puncture-resistant sharps container.[8]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound 95 13958-91-3 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 3,5-Dibromopyridine-4-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dibromopyridine-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Synonym(s): 3,5-Dibromoisonicotinic acid CAS Number: 13958-91-3 Molecular Formula: C₆H₃Br₂NO₂ Molecular Weight: 280.90 g/mol
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling.[1] Based on available safety data, it is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
Signal Word: Danger
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4] | Protects against splashes and dust.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat or chemical-resistant apron.[1][5] | Prevents skin contact and irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[1][4] If dusts are generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., ABEK-P2) should be used.[2][6] | Protects against inhalation of harmful dust and vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Work should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][7]
-
Before handling, ensure all necessary PPE is donned correctly.
-
-
Handling the Solid:
-
Storage:
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Collection:
-
All waste containing this chemical, including contaminated labware (e.g., pipette tips, vials) and spill cleanup materials, must be treated as hazardous waste.[5]
-
Collect waste in a designated, leak-proof, and chemically compatible container with a secure lid.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
-
Waste Segregation:
-
Keep waste containing this compound separate from other incompatible waste streams.[5]
-
-
Labeling:
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
The storage area should be well-ventilated, cool, and dry.[5]
-
Dispose of the contents and container in accordance with all local, state, and federal regulations through an approved waste disposal plant or licensed hazardous waste disposal company.[3][6] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[5]
-
Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[6] If skin irritation occurs, seek medical advice.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist or a POISON CENTER.[6]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.[9]
-
If swallowed: Rinse mouth.[6] Call a POISON CENTER or doctor if you feel unwell.[6][9] Do not induce vomiting.
-
In case of a spill: Evacuate the area.[8] Wear appropriate PPE, including respiratory protection if necessary.[8] Absorb the spill with an inert, dry material and place it into a suitable container for disposal.[8]
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
